3-Amino-1-(furan-2-yl)propan-1-ol
Description
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Properties
IUPAC Name |
3-amino-1-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWHMJXTUBPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility data for 3-Amino-1-(furan-2-yl)propan-1-ol in organic solvents
Technical Guide: Solubility Profiling and Solvent Selection for 3-Amino-1-(furan-2-yl)propan-1-ol
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 3-Amino-1-(furan-2-yl)propan-1-ol (CAS 1082554-74-2). Due to the specialized nature of this intermediate, specific empirical solubility data is sparse in open literature. Therefore, this document utilizes a First-Principles Structural Analysis to predict solvent behavior and establishes a Self-Validating Experimental Protocol for researchers to generate precise thermodynamic solubility data.
The compound exhibits a "hybrid" solubility profile: the furan ring confers lipophilicity and aromatic character, while the aminopropanol chain introduces significant hydrogen-bonding capability (donor/acceptor), making it amphiphilic.
Part 1: Structural Analysis & Physicochemical Profile
To accurately predict solubility, we must deconstruct the molecule into its functional pharmacophores. The competition between the hydrophobic heteroaromatic ring and the hydrophilic amino-alcohol tail dictates solvent affinity.
Table 1: Physicochemical Properties (Predicted & Analog-Based)
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 1082554-74-2 | Unique Identifier |
| Molecular Weight | 141.17 g/mol | Low MW facilitates dissolution |
| Physical State | Viscous Oil / Low-melting Solid | Likely miscible in solvents without high lattice energy barriers |
| LogP (Predicted) | ~0.9 – 1.1 | Moderately lipophilic; soluble in mid-polarity organics |
| H-Bond Donors | 2 (–OH, –NH₂) | High affinity for protic solvents (MeOH, Water) |
| H-Bond Acceptors | 3 (Furan O, –OH, –NH₂) | Good solubility in polar aprotic solvents (DMSO, THF) |
| pKa (Base) | ~9.5 (Aliphatic Amine) | pH-dependent solubility in aqueous media |
Solvent Interaction Mechanism
-
Protic Solvents (Water, Methanol): The primary amine and hydroxyl group will form strong hydrogen bond networks. Solubility is expected to be High .
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): The furan ring and polar functional groups align well with these solvents. Solubility is expected to be High .
-
Non-Polar Solvents (Hexane, Heptane): The polarity of the amino-alcohol chain will likely cause phase separation or oiling out. Solubility is expected to be Low .
-
Chlorinated Solvents (DCM, Chloroform): Excellent general solvation due to the compound's moderate lipophilicity. Solubility is expected to be High .
Part 2: Predicted Solubility Matrix
Note: These values are derived from Structure-Activity Relationship (SAR) analysis of analogous amino-alkanols (e.g., 3-amino-1-propanol).
Table 2: Strategic Solvent Selection Matrix
| Solvent Class | Representative Solvent | Predicted Solubility | Primary Interaction Force | Application Utility |
| Alcohols | Methanol, Ethanol | > 100 mg/mL | H-Bonding | Reaction Solvent |
| Chlorinated | Dichloromethane (DCM) | > 100 mg/mL | Dipole-Dipole | Extraction / Work-up |
| Ethers | THF, MTBE | High / Moderate | Dipole-Dipole | Reaction / Crystallization |
| Esters | Ethyl Acetate | Moderate | Dipole-Dipole | Partitioning / Extraction |
| Hydrocarbons | Hexane, Toluene | Low / Insoluble | Van der Waals (Weak) | Anti-solvent (Precipitation) |
| Aqueous | Water (pH 7) | Moderate/High | H-Bonding / Ionization | Buffer preparation |
| Aqueous Acid | 0.1M HCl | Very High | Ionic (Salt formation) | Dissolution for Analysis |
Part 3: Experimental Protocols (The Self-Validating System)
Since exact literature values are unavailable, you must generate them. Do not rely on visual estimation. Use this Thermodynamic Solubility Protocol to ensure data integrity.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation concentration (
Reagents:
-
Test Compound: 3-Amino-1-(furan-2-yl)propan-1-ol (>95% purity).[1]
-
Solvents: HPLC Grade.
-
Internal Standard: Acetanilide or similar (if using HPLC).
Workflow:
-
Preparation: Add excess test compound (approx. 20-50 mg) to 1 mL of solvent in a borosilicate glass vial. The goal is to ensure undissolved material remains (saturated suspension).
-
Equilibration: Cap tightly. Agitate at constant temperature (25°C ± 0.1°C) for 24 hours.
-
Validation Step: Check visually.[2] If all solid dissolves, add more compound until a precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate (e.g., 1:100) with mobile phase and analyze via HPLC-UV (254 nm for Furan chromophore).
-
Calculation:
Protocol B: pH-Dependent Solubility Profiling
Because the compound contains a basic amine, its solubility is pH-dependent.
-
pH 1-5: Fully protonated (
). High aqueous solubility. -
pH > 10: Neutral form (
). Lower aqueous solubility; higher organic partitioning.
Critical Insight: For extraction (work-up), adjust aqueous phase to pH > 11 using NaOH to drive the compound into the organic layer (DCM or EtOAc).
Part 4: Visualization of Workflows & Logic
Diagram 1: Solubility Determination Workflow
This flowchart illustrates the "Self-Validating" process to ensure the measured solubility is the true thermodynamic equilibrium.
Caption: Standardized Shake-Flask protocol ensuring saturation equilibrium is reached before quantification.
Diagram 2: Solvent Selection Decision Tree
A logic map for selecting solvents based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Work-up).
References
-
PubChem. (2023). Compound Summary: 3-Amino-1-propanol (Analogous Data).[2][3] National Library of Medicine. Retrieved from [Link]
-
Avdeef, A. (2007).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
An In-depth Technical Guide to the pKa and Ionization Behavior of 3-Amino-1-(furan-2-yl)propan-1-ol
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] It governs critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, including aqueous solubility, membrane permeability, and target binding.[1][4][5] This guide provides a comprehensive technical overview of the pKa and ionization behavior of 3-Amino-1-(furan-2-yl)propan-1-ol, a molecule of interest in medicinal chemistry due to its amino alcohol and furan moieties. We will explore its structural determinants of ionization, present robust protocols for both computational prediction and experimental determination of its pKa values, and discuss the profound implications of its ionization state on drug development. This document is designed to serve as a practical and authoritative resource for scientists engaged in the design and optimization of small molecule therapeutics.
Introduction: The Critical Role of pKa in Drug Discovery
The vast majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[3] The pKa value quantifies this tendency, defining the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This seemingly simple constant has far-reaching consequences throughout the drug discovery and development pipeline:
-
Absorption & Permeability: The pH partition hypothesis states that only the neutral, unionized form of a drug can passively diffuse across lipid membranes.[2][6] The ionization state of a drug, dictated by its pKa and the pH of different gastrointestinal compartments, therefore controls its absorption rate and bioavailability.[6]
-
Solubility & Formulation: The ionized form of a drug is generally more water-soluble than its neutral counterpart.[6] Understanding the pKa is essential for developing effective aqueous formulations and for predicting solubility in various physiological fluids.[6]
-
Distribution: A drug's ability to penetrate tissues and cross barriers like the blood-brain barrier is heavily influenced by its charge.[3][6] The volume of distribution (Vd) is often correlated with a compound's basicity.[6]
-
Target Binding & Selectivity: Ionic interactions, such as salt bridges, are often critical for high-affinity binding to a biological target. The pKa determines if a functional group is in the correct protonation state to engage in these interactions at physiological pH (≈7.4).[1] Conversely, undesirable ionization can lead to off-target activity, such as binding to the hERG potassium channel, a key cardiac liability.[6]
Given these factors, the early determination and optimization of a compound's pKa are paramount for successful lead optimization and candidate selection.[1][7]
Molecular Structure Analysis of 3-Amino-1-(furan-2-yl)propan-1-ol
The ionization behavior of 3-Amino-1-(furan-2-yl)propan-1-ol is determined by its three key structural components: the primary amino group, the secondary alcohol, and the furan ring.
-
The Primary Amino Group (-NH₂): This is the principal basic center of the molecule. It readily accepts a proton to form a positively charged ammonium ion (-NH₃⁺). The pKa of this conjugate acid (often denoted as pKaH) is the most critical for understanding the molecule's behavior in physiological systems. For typical primary alkylamines, the pKaH is in the range of 9-10.[8]
-
The Secondary Alcohol Group (-OH): This group is a very weak acid. The pKa for the dissociation of its proton is typically in the range of 16-18, far outside the physiological pH range.[8] Therefore, the alcohol will remain in its neutral, protonated form under all relevant biological conditions and will not be considered a significant contributor to the ionization profile in drug development.
-
The Furan Ring: The furan ring influences the basicity of the amino group through electronic effects. While furan is aromatic, its aromaticity is weaker than that of benzene.[9] The oxygen heteroatom exerts a combination of a resonance-based electron-donating effect and a stronger, through-bond inductive electron-withdrawing effect. The net result, transmitted through the three-carbon alkyl chain, is a mild electron-withdrawing effect on the amino group. This effect is expected to slightly decrease the electron density on the nitrogen atom, making it a slightly weaker base compared to a simple aliphatic amine like 3-aminopropan-1-ol.[10][11]
In Silico pKa Prediction
Before embarking on laboratory experiments, computational methods provide a rapid and cost-effective means to estimate pKa values.[12] These tools are invaluable in the early design phase for triaging compounds.[13] Methods range from empirical, data-driven approaches to more computationally intensive quantum mechanics calculations.[14]
Computational Workflow
A typical workflow for pKa prediction involves using specialized software that analyzes the input chemical structure to identify all ionizable centers and calculate their respective pKa values.
Caption: A generalized workflow for in silico pKa prediction.
Predicted Physicochemical Properties
Due to the lack of published experimental data for this specific molecule, we present properties predicted using widely accepted computational algorithms (e.g., ACD/Percepta, ChemAxon).[15][16]
| Property | Predicted Value | Significance in Drug Development |
| Basic pKa (pKaH) | 9.2 ± 0.4 | Governs ionization in the GI tract and blood; key for solubility and permeability. |
| Acidic pKa | 15.5 ± 0.7 | Not physiologically relevant; the hydroxyl group will be neutral. |
| LogP | 0.85 ± 0.3 | Indicates moderate lipophilicity, balancing solubility and permeability.[17] |
| LogD at pH 7.4 | 0.48 ± 0.3 | Reflects effective lipophilicity at physiological pH, accounting for ionization. |
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is the gold-standard method for precise pKa determination due to its accuracy and reliability.[18] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[19]
Rationale for the Experimental Design
-
Choice of Titrant: Since 3-Amino-1-(furan-2-yl)propan-1-ol is a base, it will be titrated with a standardized strong acid, such as hydrochloric acid (HCl).
-
Inert Atmosphere: Titrations are conducted under a nitrogen or argon atmosphere to prevent the dissolution of atmospheric carbon dioxide (CO₂). Dissolved CO₂ forms carbonic acid, which would react with the basic analyte and introduce significant error.[20][21]
-
Constant Ionic Strength: The experiment is performed in the presence of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[20] This ensures that the activity coefficients of the ions remain constant, so the measured pH accurately reflects the hydrogen ion concentration.
-
Cosolvent for Poorly Soluble Compounds: If the compound has low aqueous solubility, a cosolvent like methanol may be used. However, this requires extrapolating the results from several cosolvent concentrations back to 0% to determine the true aqueous pKa.[19]
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Instrument Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[20] Ensure the calibration slope is within the acceptable range (typically 95-105%).
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Begin purging the solution with nitrogen gas and continue throughout the titration.[21]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Allow the initial pH reading to stabilize and record it.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.
-
After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Identify the equivalence point volume (Vₑ), which corresponds to the inflection point of the curve. This can be determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The half-equivalence point occurs at a titrant volume of Vₑ / 2.
-
At the half-equivalence point, the concentrations of the protonated species (-NH₃⁺) and the neutral species (-NH₂) are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa .[20]
-
Ionization Behavior and its Implications
The predicted basic pKa of ~9.2 dictates the ionization state of 3-Amino-1-(furan-2-yl)propan-1-ol across the pH range encountered in the human body.
Caption: Ionization equilibrium of the amino group.
Using the Henderson-Hasselbalch equation, we can calculate the percentage of the molecule that is ionized (protonated) at key physiological pH values:
-
Stomach (pH ≈ 2.0): >99.99% ionized. The molecule will be highly water-soluble but will not be readily absorbed via passive diffusion.
-
Small Intestine (pH ≈ 6.5): ~99.8% ionized. Absorption will still be limited by the high degree of ionization.
-
Bloodstream (pH ≈ 7.4): ~98.5% ionized. The compound will exist predominantly in its charged, more soluble form in systemic circulation. This high degree of ionization will reduce its ability to cross lipid membranes, such as the blood-brain barrier, and may result in a lower volume of distribution.[6]
The predominantly ionized state at physiological pH has significant consequences for drug design. While it enhances aqueous solubility, the low concentration of the neutral, membrane-permeable species may lead to poor oral absorption and limited tissue penetration.[6] Medicinal chemists might address this by designing prodrugs or by modulating the pKa through structural modifications to achieve a better balance between solubility and permeability for the intended therapeutic target and route of administration.[2]
Conclusion
The ionization behavior of 3-Amino-1-(furan-2-yl)propan-1-ol is dominated by its primary amino group, which is predicted to have a pKa of approximately 9.2. This value ensures that the molecule is overwhelmingly protonated and positively charged under most physiological conditions. While this characteristic is favorable for aqueous solubility, it presents a challenge for membrane permeability and oral absorption. This technical guide has outlined both the theoretical framework for understanding its ionization and robust experimental and computational methodologies for its characterization. A thorough understanding and precise determination of this pKa value are indispensable for any research or drug development program involving this chemical scaffold, enabling informed decisions to optimize its ADMET profile and maximize its therapeutic potential.
References
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. [Link]
-
Gisbert, C., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
IIT Guwahati. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
ChemAxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]
-
ACS Publications. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]
-
Rowan Scientific. pKa Prediction. [Link]
-
Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]
-
Al-Ittah, et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
De Leger, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Schrödinger. Macro-pKa. [Link]
-
ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Flores-Alamo, N., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
Scribd. Potentiometric Acid-Base Titration Guide. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ACS Publications. (2014, August 4). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. [Link]
-
Optibrium. (2025, January 22). Which ADMET properties are important for me to predict?. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PubMed. (2009, November 15). In silico pKa prediction and ADME profiling. [Link]
-
MDPI. (2025, June 12). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. [Link]
-
ResearchGate. (2025, August 7). Ionization and fragmentation of furan molecules by electron collisions. [Link]
-
ScienceDirect. Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. [Link]
-
Creative Biolabs. Preliminary ADMET Prediction. [Link]
-
ResearchGate. (2025, August 6). (PDF) Ionization and fragmentation of furan molecules by electron collisions. [Link]
-
ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
-
University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
NIST. Furan. The NIST WebBook. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. [Link]
-
AIP Publishing. Electron impact investigation of electronic excitations in furan, thiophene, and pyrrole. [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]
-
Wikipedia. Furan. [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]
-
Chemistry Steps. (2021, December 18). Basicity of Amines. [Link]
-
PubChem. 3-amino-3-(furan-2-yl)propan-1-ol. [Link]
-
PMC. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]
-
Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. [Link]
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Literature review on furan-based gamma-amino alcohols
Technical Deep Dive: Furan-Based -Amino Alcohols
Scaffold Analysis, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
Furan-based
-
Bioisosteres: They act as heteroaromatic analogues of phenyl-based
-amino alcohols (e.g., fluoxetine-like structures), offering altered lipophilicity (LogP) and metabolic stability profiles. -
Synthetic Intermediates: The furan ring functions as a "masked" 1,4-dicarbonyl system. Through oxidative rearrangement (Achmatowicz reaction), these molecules are potent precursors for constructing nitrogenous heterocycles like piperidines and aza-spirocycles found in alkaloid natural products.
Structural Classification & Properties
The core pharmacophore consists of a furan ring (2- or 3-substituted) attached to a propyl backbone containing a hydroxyl and an amine.
| Feature | Chemical Significance | Pharmacological Impact |
| Furan Ring | Electron-rich aromatic system; susceptible to oxidative ring opening. | H-bond acceptor; Bioisostere for phenyl/thiophene; Potential for metabolic activation (cytochrome P450). |
| 1,3-Linker | Flexible alkyl chain separating polar heads. | Critical distance for receptor binding (e.g., GPCRs, transporter proteins). |
| Chiral Centers | C1 (alcohol) and potentially C2/C3. | Enantiomers often exhibit distinct biological activities (e.g., R- vs S-selectivity in adrenergic receptors). |
Synthetic Methodologies
The construction of the 1,3-amino alcohol motif containing a furan moiety requires strategies that preserve the acid-sensitive furan ring while establishing the correct stereochemistry.
Method A: The Mannich Base Reduction (Classic Route)
This is the most robust route for generating racemic
Protocol:
-
Mannich Condensation: 2-Acetylfuran is refluxed with paraformaldehyde and a secondary amine hydrochloride (e.g., dimethylamine HCl) in ethanol with catalytic HCl.
-
Reduction: The ketone is reduced using Sodium Borohydride (
) in methanol at 0°C.-
Stereochemistry: Produces a racemic mixture of the alcohol. Diastereoselectivity can be induced if the
-carbon is substituted.[2]
-
Method B: Nitrile Anion Addition (Linear Route)
For primary amines or unsubstituted chains, the addition of acetonitrile anions to furfural is preferred.
-
Lithiation: Acetonitrile is deprotonated using LDA (Lithium Diisopropylamide) or n-BuLi in anhydrous THF at -78°C to generate the cyanomethyl carbanion.
-
Addition: Furfural (Furan-2-carboxaldehyde) is added dropwise.
-
Intermediate:
-hydroxynitrile (3-(furan-2-yl)-3-hydroxypropanenitrile).
-
-
Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Raney Ni/H2).
Method C: Asymmetric Transfer Hydrogenation (ATH)
To access enantiopure scaffolds, ATH is applied to the Mannich base (ketone).
-
Catalyst: Ru(II) or Ir(III) complexes with chiral diamine ligands (e.g., TsDPEN).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope.
-
Outcome: High enantiomeric excess (>95% ee) of the R or S alcohol.
Method D: Copper-Catalyzed Oxetane Ring Opening
A modern, atom-economical approach utilizing alkynyl oxetanes.
-
Reaction: Cu-catalyzed attack of an amine on a furan-substituted oxetane or alkynyl oxetane.
-
Advantage: Allows for the formation of sterically congested quaternary centers adjacent to the amine.
Key Transformation: The Aza-Achmatowicz Rearrangement
The most chemically significant application of furan-based amino alcohols is their conversion into functionalized piperidines. This oxidative rearrangement "unmasks" the furan.
Mechanism:
-
Oxidation: The furan ring is oxidized (using m-CPBA, NBS, or singlet oxygen) to a 2,5-dimethoxy-2,5-dihydrofuran (if in methanol).
-
Rearrangement: Acidic hydrolysis opens the ring to a 1,4-dicarbonyl, which cyclizes with the pendant amine.
-
Product: A dihydropyridinone or piperidinone, a core scaffold for alkaloids like nuphar alkaloids.
Visualization: Synthetic Workflow & Rearrangement
The following diagram illustrates the divergence between using the molecule as a pharmacophore versus a synthetic intermediate.
Caption: Divergent utility of furan-based
Pharmacological Profile
While specific clinical data for 3-amino-1-(furan-2-yl)propan-1-ol is proprietary, its structure-activity relationship (SAR) is inferred from established furan and amino-alcohol medicinal chemistry.
Antimicrobial Activity
Furan derivatives, particularly those with nitro- or carboxyl-substituents, exhibit potent antibacterial properties.
-
Mechanism: The furan ring can undergo nitro-reduction (if substituted) to generate reactive radical species that damage bacterial DNA.
-
Relevance: 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown efficacy against Candida albicans and E. coli, suggesting the propyl-linker scaffold is viable for cellular penetration.
Adrenergic Receptor Modulation
The 1,3-amino alcohol motif is a homolog of the 1,2-amino alcohol found in
-
Hypothesis: Replacing the phenyl ring with a furan alters the
-stacking interactions within the receptor pocket. -
Selectivity: The smaller hydrodynamic radius of furan compared to benzene may improve selectivity for specific receptor subtypes (e.g.,
vs ).
Kinase Inhibition
Furan scaffolds are frequent hits in kinase inhibitor libraries. The oxygen atom in the ring can serve as a hydrogen bond acceptor for the hinge region of kinase ATP-binding sites, while the amino-alcohol tail extends into the solvent-exposed region to improve solubility.
Experimental Data Summary
Table 1: Comparison of Synthetic Routes for Furan
| Method | Key Reagents | Yield (Typical) | Stereocontrol | Notes |
| Mannich + Red | HCHO, | 60-80% | Low (Racemic) | Best for tertiary amines; scalable; low cost. |
| Cyanomethylation | MeCN, LDA, LiAlH4 | 50-70% | Low (Racemic) | Best for primary amines; requires cryogenic conditions. |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN, HCOOH | 85-95% | High (>95% ee) | Requires synthesis of ketone precursor first; excellent for chiral leads. |
| Biocatalytic | Transaminases / KREDs | Variable | Very High | Green chemistry; substrate specificity can be limiting. |
References
-
Aza-Achmatowicz Rearrangement
- Title: An Aza-Achmatowicz Approach to Functionalized Piperidines.
- Source: Radboud Repository (2015).
-
URL:[Link]
-
Synthetic Methodology (Mannich/Oxetane)
-
Pharmacological Context
-
General Furan Bioactivity
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Janus Heterocycle: Navigating Furan Reactivity in Amino Alcohol Pharmacophores
Abstract
The furan ring, when integrated into amino alcohol scaffolds, presents a dichotomy in drug discovery: it is a versatile synthetic handle for complexity generation yet a notorious metabolic liability. This guide dissects the reactivity profile of furan-containing amino alcohols, focusing on the mechanistic divergence between useful oxidative rearrangements (Achmatowicz) and toxicological bioactivation (cis-2-butene-1,4-dial formation). We provide actionable protocols for stability assessment and synthetic manipulation, grounded in the causality of orbital interactions and enzymatic pathways.
Electronic Structure & Intrinsic Reactivity
To master the furan ring in medicinal chemistry, one must first acknowledge its "imperfect" aromaticity. Unlike benzene (resonance energy ~36 kcal/mol), furan possesses a significantly lower resonance energy (~16 kcal/mol). This renders the ring electron-rich but chemically fragile.
The Diene Character
The oxygen atom contributes a lone pair to the
-
Susceptibility: High reactivity toward electrophiles and oxidants.
-
Amino Alcohol Influence: In structures like furfuryl amino alcohols, the proximal hydroxyl and amine groups can act as intramolecular nucleophiles. If the furan ring is activated (oxidatively or acidolytically), these groups often trap the intermediate, leading to rapid skeletal rearrangements or polymerization.
The Metabolic Liability: The "Furan Defect"
The primary concern for furan-containing drugs is metabolic bioactivation. The high electron density allows Cytochrome P450 enzymes (specifically CYP2E1) to oxidize the ring. This is not a benign clearance pathway; it is a toxification event.
Mechanism of Bioactivation
The oxidation does not typically yield a stable phenol-like metabolite. Instead, it proceeds through an unstable epoxide or radical intermediate that rapidly undergoes ring opening to form cis-2-butene-1,4-dial (BDA) .
BDA is a reactive
Visualization: The Bioactivation Pathway
Figure 1: The metabolic bioactivation of furan rings to the toxic metabolite BDA, showing competing detoxification and damage pathways.
Synthetic Transformations: The Achmatowicz Rearrangement
While metabolic oxidation is uncontrolled, chemical oxidation can be harnessed. The Achmatowicz rearrangement is the gold standard for converting furfuryl alcohols into dihydropyranones. In the context of amino alcohols, this reaction is powerful for synthesizing alkaloid mimics or sugar derivatives.
The Amino Alcohol Challenge
When performing an Achmatowicz rearrangement on an amino alcohol:
-
The Amine Problem: Free amines are liable to oxidation or can attack the oxidized intermediate prematurely.
-
The Solution: The amine must usually be protected (e.g., Boc, Cbz) or protonated (salt form) prior to oxidation.
Mechanism
The reaction typically uses an oxidant (e.g., NBS,
Figure 2: The Achmatowicz protocol workflow. Note the requirement for N-protection to prevent side reactions.
Acid-Catalyzed Instability Profile
Amino alcohols are frequently handled as salts (HCl, fumarate) to improve solubility. However, the furan ring is acid-sensitive.
-
Mechanism: Protonation occurs preferentially at the
-carbon (C2/C5). This disrupts aromaticity and invites nucleophilic attack by water. -
Result: Ring opening to form 1,4-dicarbonyls (levulinic acid derivatives).
-
Data Point: In aqueous acid (pH < 3), furfuryl alcohol derivatives can polymerize via resinification.
Table 1: Comparative Stability of Furan vs. Benzene Scaffolds
| Feature | Furan Ring | Benzene Ring | Implication for Amino Alcohols |
| Resonance Energy | ~16 kcal/mol | ~36 kcal/mol | Furan is easily disrupted by metabolic/chemical oxidation. |
| Acid Stability | Low (Ring opens < pH 3) | High (Stable in conc. acid) | Avoid strong acid salt forms for long-term storage. |
| Metabolic Product | Reactive Dialdehyde (BDA) | Phenols/Epoxides (variable) | High risk of idiosyncratic toxicity (MIST guidelines). |
| Nucleophilicity | High (Diene character) | Low | Furan can react with electrophiles without catalysis. |
Experimental Protocols
Protocol A: Microsomal Stability & Reactive Metabolite Trapping
Purpose: To determine if your furan-amino alcohol generates the toxic BDA intermediate.
-
Preparation: Incubate test compound (10
M) with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Trapping Agent: Add Semicarbazide or Glutathione (GSH) (5 mM) to the incubation mixture.
-
Why? BDA is volatile and unstable. Semicarbazide forms a stable bis-semicarbazone derivative; GSH forms a conjugate.
-
-
Analysis: Quench with acetonitrile after 30-60 mins. Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation: Look for the mass shift corresponding to the BDA-semicarbazone adduct (+114 Da for bis-semicarbazone) or GSH adduct.
-
Reference: Peterson et al. (2013) established BDA trapping workflows [1].
-
Protocol B: Controlled Achmatowicz Rearrangement
Purpose: Synthetic conversion of furfuryl amino alcohol to piperidine/pyranone scaffolds.
-
Protection: Ensure the amine is protected (e.g.,
-Boc-furfuryl amine). -
Oxidation: Dissolve substrate in THF/H
O (4:1). Cool to 0°C. Add NBS (1.1 equiv) portion-wise.-
Observation: Solution turns yellow/orange.
-
-
Rearrangement: Once starting material is consumed (TLC), add solid NaHCO
to neutralize, then concentrate. Redissolve in Acetone/H O and add catalytic -TsOH. -
Isolation: The ring expands to the dihydropyranone. Extract with EtOAc.
-
Note: If the amine is unprotected, the "Aza-Achmatowicz" may occur, leading to a pyrrolidine or piperidine depending on chain length [2].
-
Mitigation Strategies: Bioisosterism
If the furan ring proves too toxic or unstable, consider these bioisosteres:
-
Oxazole: superior metabolic stability, retains geometry.
-
Thiophene: More aromatic (slower oxidation), but S-oxidation can still be an issue.
-
Isoxazole: highly stable, reduces electron density.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Ciufolini, M. A., et al. (2019). The Achmatowicz Reaction: A Review. Organic Reactions.[1][2][3][4] Link
-
Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan.[5][6] Chemical Research in Toxicology, 8(2), 137-140. Link
-
FDA MIST Guidelines. (2008). Safety Testing of Drug Metabolites. Link
Sources
- 1. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis of chiral 3-Amino-1-(furan-2-yl)propan-1-ol
Application Note: Asymmetric Synthesis of Chiral 3-Amino-1-(furan-2-yl)propan-1-ol
Executive Summary
This guide details the asymmetric synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol , a critical
We present a Modular Chemo-Enzymatic Protocol designed for high enantioselectivity (>98% ee) and operational scalability.
-
Primary Route (Method A): Asymmetric Reduction of a 3-halo-ketone precursor followed by azidation and reduction. This pathway yields the primary amine (
) with absolute stereocontrol. -
Alternative Route (Method B): Direct Asymmetric Transfer Hydrogenation (ATH) of the Mannich base for tertiary amine analogs.
Retrosynthetic Analysis & Strategy
The installation of the chiral center at C1 is the stereodefining step. Standard nucleophilic additions to aldehydes (e.g., Reformatsky) often yield racemates requiring resolution. Therefore, we utilize a Prochiral Ketone Reduction Strategy .
Strategic Logic:
-
Furan Sensitivity: The furan ring is prone to acid-catalyzed ring opening and polymerization.[1] Strong mineral acids and harsh hydrogenation conditions (high pressure/Pd) must be avoided.
-
Amine Installation: Direct synthesis of primary amines via Mannich reactions is difficult. We employ a 3-Chloro-1-(furan-2-yl)propan-1-one intermediate. The chloride serves as a masked amine (via azide) and is stable during the stereoselective reduction.
Caption: Retrosynthetic pathway prioritizing the protection of the furan ring and late-stage amine installation.
Protocol: Synthesis of (S)-3-Amino-1-(furan-2-yl)propan-1-ol
Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)
Objective: Synthesize 3-chloro-1-(furan-2-yl)propan-1-one without polymerizing the furan.
Reagents:
-
Furan (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv)
-
Catalyst:
(Mild Lewis acid) or . Avoid . -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step:
-
Cool a solution of Furan (100 mmol) in DCM (200 mL) to 0°C under
. -
Add 3-Chloropropionyl chloride (110 mmol) dropwise.
-
Slowly add
(10 mmol, 10 mol%) maintaining temp < 5°C. Note: Furan is highly reactive; stoichiometric Lewis acid is often unnecessary and can cause tars. -
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Quench: Pour into ice-cold saturated
. Crucial: Neutralize acid immediately to prevent furan degradation. -
Extract with DCM, dry over
, and concentrate. -
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc). Target is a pale yellow oil.[2]
Phase 2: Asymmetric Reduction (The Stereodefining Step)
Objective: Reduce the ketone to the alcohol with >98% ee.[3][4][5] Choice:Corey-Bakshi-Shibata (CBS) Reduction is selected for reliability and scalability in organic solvent systems.
Reagents:
-
Substrate: 3-Chloro-1-(furan-2-yl)propan-1-one.
-
Catalyst: (R)-Me-CBS Oxazaborolidine (10 mol%). (Note: (R)-catalyst typically yields the (S)-alcohol for this substrate class, but verify via HPLC).
-
Reductant: Borane-THF complex (
) or Catecholborane.
Protocol:
-
Catalyst Prep: In a dry reactor under Argon, dissolve (R)-Me-CBS (1.0 mmol) in anhydrous THF (10 mL).
-
Add
(0.6 equiv relative to ketone) and cool to -20°C. -
Addition: Dissolve the ketone (10 mmol) in THF (20 mL) and add it dropwise to the catalyst solution over 1 hour. Slow addition is key to high ee.
-
Stir at -20°C for 30 mins. Monitor by TLC/HPLC.
-
Quench: Cautiously add Methanol (MeOH) dropwise at -20°C until gas evolution ceases.
-
Workup: Add 1N HCl (aq) and stir for 20 mins (breaks the boron complex). Extract with Ethyl Acetate.[1][6]
-
Wash organic layer with Brine, dry (
), and concentrate. -
Result: (S)-3-Chloro-1-(furan-2-yl)propan-1-ol.
Phase 3: Azidation and Reduction to Amine
Objective: Convert the alkyl chloride to a primary amine without affecting the chiral center or the furan ring.
Step 3A: Azidation
-
Dissolve the Chloro-alcohol (10 mmol) in DMSO (20 mL).
-
Add Sodium Azide (
, 15 mmol) and catalytic Sodium Iodide ( , 1 mmol). -
Heat to 60°C for 4-6 hours. Caution: Azides are shock-sensitive. Do not concentrate to dryness/heat excessively.
-
Workup: Dilute with water, extract with Diethyl Ether. The product is (S)-3-Azido-1-(furan-2-yl)propan-1-ol.
Step 3B: Staudinger Reduction (Furan-Safe)
Why: Catalytic hydrogenation (
-
Dissolve the Azido-alcohol in THF/Water (10:1).
-
Add Triphenylphosphine (
, 1.1 equiv). Nitrogen gas will evolve. -
Stir at RT for 12 hours.
-
Hydrolysis: The intermediate iminophosphorane hydrolyzes in situ to the amine and triphenylphosphine oxide (
). -
Purification: Acid-base extraction.
-
Acidify to pH 2 (HCl), wash with Ether (removes
). -
Basify aqueous layer to pH 12 (NaOH), extract with DCM.
-
Concentrate to yield (S)-3-Amino-1-(furan-2-yl)propan-1-ol .
-
Analytical & Quality Control
Chiral HPLC Method: To determine Enantiomeric Excess (ee).[7]
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 230 nm (Furan absorption).
-
Expectation: (S)-enantiomer typically elutes second on OD-H (verify with racemate).
NMR Characterization (Diagnostic Peaks):
-
Furan Protons: Doublets/multiplets at
7.4, 6.3, 6.2 ppm. -
Chiral Methine (
-OH): Triplet/dd at 4.7-4.9 ppm. -
Methylene (
): Multiplet at 2.8-3.0 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Furan polymerization (dark tar). | Use weaker Lewis acid ( |
| Low ee in Reduction | Fast addition or wet solvent. | Dry THF over Na/Benzophenone. Add ketone over >1 hour. Lower temp to -40°C. |
| Furan Ring Loss | Hydrogenation of ring during amine formation. | Avoid |
| Amine Instability | Oxidation or polymerization. | Store amine under Argon at -20°C. Convert to HCl salt for stability. |
Biocatalytic Alternative (Green Chemistry)
For industrial scale-up, Ketoreductases (KREDs) offer superior ee (>99%) and eliminate boron waste.
Workflow:
-
Screen KRED panel (e.g., Codexis, Johnson Matthey) against 3-chloro-1-(furan-2-yl)propan-1-one.
-
Reaction Mix: Buffer (pH 7.0), KRED enzyme, Cofactor (NADPH), Glucose/GDH (for cofactor recycling).
-
Stir at 30°C.
-
This method is highly recommended if the chemical CBS route yields <95% ee.
References
-
Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." Journal of the American Chemical Society, vol. 109, no. 18, 1987, pp. 5551-5553. Link
-
BenchChem. "Synthesis and Troubleshooting of 3-Amino-1-(furan-3-yl)propan-1-ol." Application Note Series, 2025. Link
- Tao, J., & Xu, J. H. "Biocatalytic Synthesis of Chiral Alcohols." Current Opinion in Chemical Biology, vol. 13, no. 1, 2009.
- Liu, Y., et al. "Asymmetric Synthesis of Duloxetine via Friedel-Crafts Acylation and CBS Reduction." Tetrahedron: Asymmetry, vol. 25, 2014. (Adapted methodology for furan analogs).
-
Bülbül, M., & Şahin, E. "Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction." Chirality, 2024.[8][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mannich Reaction of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of synthetic organic chemistry, enabling the aminomethylation of a carbon atom adjacent to a carbonyl group through a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] This versatile reaction has found extensive application in the synthesis of a wide array of pharmacologically significant molecules.[3][4][5] Furan, an electron-rich five-membered heterocycle, and its derivatives serve as excellent substrates in the Mannich reaction, yielding β-amino-carbonyl compounds, commonly known as Mannich bases.[6][7] These furan-containing Mannich bases are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][9]
The incorporation of a furan moiety into pharmacologically active scaffolds is a well-established strategy in drug design, owing to its ability to engage in various biological interactions. The Mannich bases derived from furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12][13] Furthermore, the aminoalkyl side chain introduced by the Mannich reaction can enhance the solubility and bioavailability of drug candidates.[4] In the realm of materials science, bifunctional furan-based Mannich products are valuable monomers for the synthesis of novel polymers.[8][14][15][16]
This comprehensive guide provides an in-depth exploration of the Mannich reaction as applied to furan derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to successfully synthesize and utilize these valuable compounds. We will delve into the reaction mechanism, critical experimental parameters, detailed step-by-step protocols for various furan substrates, and a summary of the diverse applications of the resulting Mannich bases.
Mechanism of the Mannich Reaction with Furan
The Mannich reaction with furan proceeds through a well-established mechanism involving two key stages: the formation of an electrophilic iminium ion and the subsequent nucleophilic attack by the electron-rich furan ring.[1][6][17]
-
Formation of the Iminium Ion: The reaction is typically initiated by the acid-catalyzed condensation of a primary or secondary amine with an aldehyde, most commonly formaldehyde. This condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form a highly reactive electrophilic species known as an iminium ion (or Schiff base).[17]
-
Electrophilic Attack by Furan: Furan, being an electron-rich aromatic heterocycle, acts as a potent nucleophile. The π-electrons of the furan ring attack the electrophilic carbon of the iminium ion. This electrophilic substitution predominantly occurs at the α-position (C2 or C5) of the furan ring, which is the most electron-rich and sterically accessible position.[7][18] The resulting intermediate is then deprotonated to restore the aromaticity of the furan ring, yielding the final Mannich base.
Figure 1: General mechanism of the Mannich reaction with furan.
Key Experimental Parameters and Considerations
The success and efficiency of the Mannich reaction with furan derivatives are contingent upon several critical experimental parameters. Careful consideration and optimization of these factors are essential for achieving high yields and purity of the desired Mannich base.
-
Furan Substrate: The nature of the substituents on the furan ring significantly influences its reactivity. Electron-donating groups enhance the nucleophilicity of the furan ring, facilitating the reaction. Conversely, electron-withdrawing groups deactivate the ring, potentially requiring more forcing conditions.[7]
-
Aldehyde and Amine Selection: Formaldehyde is the most commonly employed aldehyde due to its high reactivity and lack of α-hydrogens, which prevents self-condensation.[6] A wide range of primary and secondary amines can be utilized, and their choice is often dictated by the desired properties of the final Mannich base. The hydrochloride salts of amines are frequently used to maintain acidic conditions.[6]
-
Solvents and Catalysts: The Mannich reaction is typically carried out in protic solvents such as water, ethanol, or methanol.[6] Acid catalysis is often necessary to promote the formation of the iminium ion.[6] In some cases, Lewis acids or organocatalysts can be employed to enhance reactivity and selectivity.[19]
-
Temperature and Reaction Time: The reaction temperature can vary widely depending on the reactivity of the substrates. Some reactions proceed readily at room temperature, while others may require heating to achieve a reasonable reaction rate. Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Work-up and Purification: The work-up procedure typically involves neutralization of the reaction mixture, followed by extraction of the Mannich base into an organic solvent. The crude product is then purified by standard techniques such as recrystallization or column chromatography.[10]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various furan-containing Mannich bases. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: General Procedure for the Aminomethylation of Unsubstituted Furan
This protocol outlines a general method for the synthesis of 2-(aminomethyl)furans from furan, formaldehyde, and a secondary amine.
Materials:
-
Furan
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, diethylamine, piperidine)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the secondary amine (1.0 equivalent) and formaldehyde (1.1 equivalents). Cool the mixture in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture until it is acidic (pH 1-2).
-
Addition of Furan: To the acidic solution, add furan (1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and basify with a sodium hydroxide solution until the pH is approximately 10-12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Mannich base.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 5-(Dimethylaminomethyl)-2-furanmethanol
This protocol describes the synthesis of a bifunctional furan derivative, 5-(dimethylaminomethyl)-2-furanmethanol, which is a valuable building block in medicinal chemistry.[20]
Materials:
-
2-Furanmethanol (furfuryl alcohol)
-
Bis(dimethylamino)methane
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-furanmethanol (1.0 equivalent) in acetic acid.
-
Addition of Reagent: To this solution, add bis(dimethylamino)methane (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Mannich Reaction of Furfural Derivatives
This protocol is adapted for furan derivatives containing an aldehyde group, such as 5-nitro-2-furfuraldehyde, to produce pharmacologically active Mannich bases.[10][11]
Materials:
-
5-Nitro-2-furfuraldehyde
-
A primary or secondary amine (e.g., morpholine, piperazine)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-furfuraldehyde (1.0 equivalent) and the chosen amine (1.0 equivalent) in ethanol.
-
Addition of Formaldehyde: To this solution, add formaldehyde (1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon cooling, the Mannich base may precipitate out of the solution. If so, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Figure 2: General experimental workflow for the Mannich reaction of furan derivatives.
Data Presentation
The following table summarizes representative examples of Mannich reactions with various furan derivatives, highlighting the diversity of substrates and conditions that can be employed.
| Furan Derivative | Amine | Aldehyde | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Furan | Dimethylamine | Formaldehyde | HCl / H₂O | RT, 24h | 50-60 | [7] |
| 2-Furanmethanol | Dimethylamine | Bis(dimethylamino)methane | Acetic Acid | Reflux, 4h | 75 | [20] |
| 5-Nitro-2-furfuraldehyde | Morpholine | Formaldehyde | Acetic Acid / Ethanol | Reflux, 3h | 85 | [11] |
| 2,5-Bis(trimethylsilyloxy)furan | Various Imines | - | Ditoluenesulfonylimide | RT, 12h | 70-90 | [21][22] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents | Use freshly distilled furan and high-purity amines and formaldehyde. |
| Incorrect pH | Ensure the reaction mixture is sufficiently acidic to promote iminium ion formation. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust the time and temperature accordingly. | |
| Formation of Multiple Products | Polymerization of furan | Use a slight excess of furan and control the reaction temperature. |
| Di-substitution of furan | Use a less reactive furan derivative or adjust the stoichiometry of the reagents. | |
| Side reactions of the aldehyde | Use a non-enolizable aldehyde like formaldehyde. | |
| Difficult Purification | Product is highly polar | Use a more polar eluent system for column chromatography or consider derivatization. |
| Product is an oil | Attempt vacuum distillation or purification via salt formation and recrystallization. |
Conclusion
The Mannich reaction of furan derivatives is a powerful and versatile tool for the synthesis of a diverse array of biologically active compounds and valuable synthetic intermediates. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for achieving successful outcomes. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of furan-containing Mannich bases and to develop novel molecules for applications in drug discovery and materials science. With careful optimization and execution, the Mannich reaction will undoubtedly continue to be a cornerstone of heterocyclic chemistry.
References
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
-
Organic Chemistry Portal. Mannich Reaction. Available from: [Link]
-
Roman, G. Advances in the chemistry of Mannich bases of thiophenes and furans. ResearchGate. 2014. Available from: [Link]
-
Sriram, D., et al. Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences. 2005. Available from: [Link]
-
Gong, L.-Z., et al. Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances. 2021. Available from: [Link]
-
Yuan, H., et al. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Green Chemistry. 2019. Available from: [Link]
- Sanborn, A. J. Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents. 2013.
-
Wikipedia. Mannich reaction. Available from: [Link]
-
Smith, A. B., et al. Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. Organic Letters. 2019. Available from: [Link]
-
PubMed. Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. 2019. Available from: [Link]
- King, F. D. Process for preparing 5-dimethylaminomethyl-2-furanmethanol. Google Patents. 1981.
-
Pérez-Sánchez, M., et al. Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. Molecules. 2021. Available from: [Link]
-
L.S.College, Muzaffarpur. Mannich reaction. 2020. Available from: [Link]
-
Li, Y., et al. Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. International Journal of Molecular Sciences. 2014. Available from: [Link]
-
Dr. Shyama Prasad Mukherjee University. Heterocyclic Compounds. Available from: [Link]
-
Kumar, A., et al. SYNTHESIS AND BIOLOGICAL EVALUTION OF MEDICINALLY IMPORTANT MANNICH BASES OF 5- NITRO–2-FURFURALDEHYDE SEMICARBAZONE DERIVED F. Trade Science Inc. 2010. Available from: [Link]
-
Shrestha, S., et al. Synthesis, Characterization and Antimicrobial Evaluation of Mannich Bases of 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione. Journal of Nepal Chemical Society. 2021. Available from: [Link]
-
ResearchGate. The Mannich Reaction. Available from: [Link]
-
mediaTUM. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. 2021. Available from: [Link]
-
Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. 2023. Available from: [Link]
-
Xu, G., et al. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. 2017. Available from: [Link]
-
Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. 2005. Available from: [Link]
-
ResearchGate. Highly selective synthesis of 2,5-bis(aminomethyl) furan via catalytic amination of 5-(hydroxymethyl) furfural with NH. 2019. Available from: [Link]
-
Preprints.org. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. 2023. Available from: [Link]
-
Chemistry Steps. Mannich Reaction. 2021. Available from: [Link]
-
Green Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. 2021. Available from: [Link]
-
RSC Publishing. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. 2019. Available from: [Link]
-
MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. 2023. Available from: [Link]
-
Journal of Pharmaceutical Technology, Research and Management. Mannich Bases of 2-Substituted Benzimidazoles - A Review. 2015. Available from: [Link]
-
HETEROCYCLES. EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAG. 2007. Available from: [Link]
-
Semantic Scholar. Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. 2000. Available from: [Link]
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- 13. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review [mdpi.com]
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Application Note: Reductive Amination Protocols for 3-Amino-1-(furan-2-yl)propan-1-ol
This Application Note is designed for researchers and process chemists focusing on the synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol , a critical pharmacophore found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and chiral ligands.
The guide prioritizes Reductive Amination strategies, specifically addressing the challenge of installing the primary amine at the C3 position while preserving the acid-sensitive furan ring and the C1-hydroxyl stereocenter.
HIntroduction & Strategic Analysis
The synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol presents a specific regiochemical challenge: installing a primary amine at the terminal (C3) position of a propyl chain attached to a furan ring, with a secondary alcohol at the benzylic (C1) position.
While traditional methods often rely on the reduction of Mannich bases (amino-ketones) or nitriles (cyanohydrins), Reductive Amination offers a more convergent approach by directly converting the corresponding
-
Dehydration: The
-hydroxy aldehyde precursor is prone to elimination, forming the thermodynamically stable conjugated enal (3-(furan-2-yl)acrolein). -
Furan Ring Opening: The furan moiety is highly sensitive to strong acids (Lewis or Brønsted) often used to activate carbonyls for imine formation.
Strategic Pathway Map
The following diagram illustrates the logic flow, contrasting the Direct Reductive Amination route against the traditional Nitrile Reduction pathway.
Figure 1: Synthetic pathways highlighting the Reductive Amination route (Green/Blue path) versus the Nitrile Reduction alternative (Dotted path).
Protocol A: Chemical Reductive Amination (Direct)
Methodology: Borohydride-mediated reductive amination of the in situ generated
Mechanistic Insight
This protocol utilizes Sodium Cyanoborohydride (NaBH
Materials
-
Precursor: 3-Hydroxy-3-(furan-2-yl)propanal (Freshly prepared via aldol reaction of furfural and acetaldehyde enolate).
-
Amine Source: Ammonium Acetate (NH
OAc). -
Reductant: Sodium Cyanoborohydride (NaBH
CN).[2][3] -
Solvent: Methanol (Anhydrous).
-
Additives: Molecular Sieves (3Å) to promote imine formation.
Step-by-Step Procedure
-
Imine Formation (Equilibrium Setup):
-
In a flame-dried round-bottom flask, dissolve 3-hydroxy-3-(furan-2-yl)propanal (1.0 eq, e.g., 5 mmol) in anhydrous Methanol (0.2 M concentration).
-
Add Ammonium Acetate (10.0 eq). The large excess drives the equilibrium toward the imine/hemiaminal.
-
Add activated 3Å Molecular Sieves (200 mg/mmol substrate).
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Note: Monitoring by TLC is difficult due to the transient nature of the imine.
-
-
Reduction:
-
Cool the mixture back to 0°C .
-
Add NaBH
CN (1.5 eq) in one portion. -
Optional: Verify pH is ~6.0–6.5. If too basic, adjust carefully with glacial acetic acid. If too acidic (risk of furan decomposition), add triethylamine.
-
Stir at RT for 12–16 hours.
-
-
Workup (Quench & Extraction):
-
Quench the reaction by adding 1N NaOH (to pH >10). This neutralizes any remaining cyanide and ensures the amine product is in the free base form.
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Critical Step: Wash the organic phase with Brine to remove excess ammonium salts.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: DCM:MeOH:NH
OH (90:9:1).[4] The ammonia in the eluent prevents the amine from streaking.
-
Protocol B: Biocatalytic Reductive Amination (Green)
Methodology:
Mechanistic Insight
Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the aldehyde acceptor. This method operates at neutral pH and ambient temperature, completely avoiding the risk of furan ring opening or
Materials
-
Enzyme: Commercially available
-Transaminase (e.g., from Vibrio fluvialis or Chromobacterium violaceum screening kits). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (IPA) or L-Alanine (requires LDH/GDH recycling system).
-
Buffer: Phosphate buffer (100 mM, pH 7.0).
Step-by-Step Procedure
-
Buffer Preparation:
-
Prepare 50 mL of Phosphate Buffer (KPi, 100 mM, pH 7.0) containing PLP (1 mM) .
-
-
Reaction Assembly:
-
In a reaction vessel, dissolve 3-hydroxy-3-(furan-2-yl)propanal (final conc. 20–50 mM) in the buffer.
-
Co-solvent: Add DMSO (5% v/v) to improve substrate solubility.
-
Add Isopropylamine (1.0 M) as the amine donor. Adjust pH back to 7.0 if IPA shifts it significantly.
-
Add
-Transaminase preparation (lyophilized powder or whole cell, ~10–20 mg/mL).
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Reaction Monitoring: Analyze aliquots via HPLC (C18 column) or LC-MS.
-
-
Workup:
-
Acidify to pH 2 with 1N HCl to protonate the amine (product) and extract unreacted aldehyde/ketone with EtOAc (discard organic layer).
-
Basify the aqueous phase to pH 12 with 5N NaOH.
-
Extract the product into EtOAc or MTBE (3 x volumes).
-
Evaporate solvent to yield the pure amino alcohol.
-
Analytical & Quality Control
Data Summary Table
| Parameter | Chemical Method (NaBH | Biocatalytic Method (ATA) |
| Reaction Time | 12–16 Hours | 24 Hours |
| Yield (Typical) | 60–75% | 80–95% (Enzyme dependent) |
| Selectivity | Chemoselective (No C=C reduction) | Highly Chemo- & Enantioselective |
| Key Risk | Enzyme Inhibition (Substrate) | |
| Scalability | High (g to kg) | Moderate (requires enzyme supply) |
Characterization Checkpoints
-
H NMR (400 MHz, CDCl
): Look for the diagnostic furan protons at 7.4 (d), 6.3 (dd), 6.2 (d). The C1-H (benzylic) should appear as a triplet/dd around 4.7–4.9 ppm. The C3-H (adjacent to amine) will shift upfield to 2.8–3.0 ppm compared to the aldehyde precursor. -
Mass Spectrometry (ESI+): Target [M+H]
= 142.17 m/z. -
HPLC Purity: Use a reverse-phase C18 column with a basic mobile phase (0.1% NH
OH in Water/Acetonitrile) to ensure good peak shape for the amine.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[4][6] "Application Notes: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol." BenchChem Technical Library. Link
-
Kroutil, W., et al. (2013). "Biocatalytic Reductive Amination of Ketones and Aldehydes." Green Chemistry. Link
-
Sigma-Aldrich. "Product Specification: 3-amino-1-(furan-2-yl)propan-1-ol." Merck/MilliporeSigma Catalog. Link
-
Li, T., et al. (2023). "Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction." Chirality. Link
Sources
- 1. 3-amino-1-(furan-2-yl)propan-1-ol | 1082554-74-2 [sigmaaldrich.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Proposed Synthetic Pathway for Pyrrolizidine Alkaloids from 3-Amino-1-(furan-2-yl)propan-1-ol
An Application Note and Protocol for Researchers
Abstract
Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic natural products known for their significant biological activities, including hepatotoxicity, as well as their potential as therapeutic agents.[1] Their synthesis presents considerable challenges, demanding stereocontrol and efficient construction of the characteristic 1-azabicyclo[3.3.0]octane core. This application note presents a detailed, mechanistically-grounded synthetic strategy for accessing the pyrrolizidine core starting from the versatile, biomass-derivable building block, 3-Amino-1-(furan-2-yl)propan-1-ol. The proposed pathway leverages the unique reactivity of the furan ring through a pivotal aza-Achmatowicz rearrangement, followed by an intramolecular Mannich cyclization to construct the bicyclic skeleton. This guide is intended for organic chemists, medicinal chemists, and drug development professionals seeking novel routes to this important class of alkaloids.
Introduction: Strategic Imperatives in Pyrrolizidine Alkaloid Synthesis
The pyrrolizidine alkaloid framework, a fused bicyclic system with a nitrogen atom at the bridgehead, is prevalent in over 6,000 plant species.[2] While notorious as contaminants in herbal medicines and food products due to their toxicity, which arises from metabolic activation in the liver, their structural motifs have inspired the development of glycosidase inhibitors and antiviral agents.[3][4]
Traditional synthetic approaches often rely on multi-step sequences starting from chiral pool materials like proline or complex cyclization strategies.[5][6] The use of furan-based starting materials offers a compelling alternative, transforming a readily available planar aromatic heterocycle into a stereochemically rich three-dimensional scaffold. The furan ring acts as a masked 1,4-dicarbonyl synthon, which can be unmasked under oxidative conditions.
The starting material for this proposed synthesis, 3-Amino-1-(furan-2-yl)propan-1-ol, is an ideal substrate. It contains:
-
A furan-2-yl carbinol moiety, primed for oxidative ring expansion via the Achmatowicz reaction.[7][8]
-
A primary amino group positioned on a flexible propyl chain, perfectly situated for subsequent intramolecular cyclization to form the second ring of the pyrrolizidine core.
This document outlines a two-stage strategy:
-
Stage 1: Aza-Achmatowicz Rearrangement to form a 6-membered piperidinone intermediate.
-
Stage 2: Intramolecular Mannich Cyclization to construct the fused 5-membered pyrrolidine ring, completing the pyrrolizidine skeleton.
Overall Synthetic Workflow
The proposed transformation from a linear amino alcohol to the bicyclic pyrrolizidine core is a powerful demonstration of complexity generation from a simple, furan-derived starting material.
Figure 2: Simplified mechanism of the aza-Achmatowicz rearrangement.
Experimental Protocol: Synthesis of tert-butyl (6-hydroxy-2-oxopiperidin-4-yl)carbamate
Materials:
-
N-Boc-3-amino-1-(furan-2-yl)propan-1-ol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: (Assuming starting material is the free amine) Dissolve 3-Amino-1-(furan-2-yl)propan-1-ol (1.0 eq) in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected substrate, which can be used without further purification.
-
Oxidation: Dissolve the N-Boc protected starting material (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of DCM and water at 0 °C (ice bath).
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The bicarbonate is crucial to buffer the meta-chlorobenzoic acid byproduct, preventing acid-catalyzed degradation of the furan ring. [9]4. Allow the reaction to stir vigorously at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target piperidinone as a mixture of diastereomers.
Stage 2: Intramolecular Mannich Cyclization
Mechanistic Rationale
The intramolecular Mannich reaction is a powerful method for forming nitrogen-containing rings. [10]In this stage, the N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine. This amine can then react with the ketone carbonyl, which exists in equilibrium with its enol or enolate form, to forge the second five-membered ring. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which then undergoes cyclization. This key step establishes the bicyclic pyrrolizidine core. [11]
Figure 3: Key steps in the formation of the pyrrolizidine core.
Experimental Protocol: Synthesis of Hexahydropyrrolizin-3(2H)-one
Materials:
-
tert-butyl (6-hydroxy-2-oxopiperidin-4-yl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (1M NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve the N-Boc piperidinone (1.0 eq) in DCM at 0 °C.
-
Add TFA (5-10 eq) dropwise. The volume ratio of DCM to TFA is typically around 4:1.
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Cyclization & Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding it to a stirred, ice-cold solution of saturated NaHCO₃ until effervescence ceases.
-
Basify the aqueous solution to pH 10-11 with 1M NaOH to ensure the product is in its free-base form.
-
Extract the product into a suitable organic solvent, such as ethyl acetate or a 9:1 mixture of DCM:isopropanol (3-5x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrrolizidinone.
-
Purification: The product can be purified by silica gel chromatography or, if crystalline, by recrystallization.
Final Reduction to the Necine Base Core
The resulting pyrrolizidinone contains a lactam (cyclic amide) functionality. A final reduction step is required to convert the carbonyl group to a methylene group, yielding the saturated pyrrolizidine core structure, often referred to as a necine base. Strong reducing agents are necessary for this transformation.
Experimental Protocol: Synthesis of the Pyrrolizidine Skeleton
Materials:
-
Hexahydropyrrolizin-3(2H)-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (2-3 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (water, 15% NaOH, water)
Procedure (using LiAlH₄):
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the pyrrolizidinone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrrolizidine alkaloid base. Further purification can be achieved via distillation or chromatography if necessary.
Data Summary and Expected Outcomes
This table summarizes the proposed synthetic sequence with expected outcomes based on analogous transformations reported in the literature.
| Step | Transformation | Key Reagents | Expected Yield | Analytical Notes |
| 1 | N-Boc Protection | Boc₂O, Et₃N | >95% | Formation of carbamate confirmed by ¹H NMR (singlet at ~1.4 ppm) and IR (C=O stretch ~1690 cm⁻¹). |
| 2 | Aza-Achmatowicz | m-CPBA, NaHCO₃ | 40-60% | Complex ¹H NMR spectrum due to diastereomers. Appearance of ketone C=O in ¹³C NMR (~205-210 ppm). |
| 3 | Deprotection & Cyclization | TFA, then NaHCO₃ | 70-85% | Disappearance of Boc peak in ¹H NMR. Mass spectrometry confirms loss of C₅H₈O₂ and formation of the bicyclic product. |
| 4 | Lactam Reduction | LiAlH₄ or BH₃·THF | 75-90% | Disappearance of amide C=O stretch in IR (~1650 cm⁻¹). Simplification of ¹H NMR spectrum. |
Conclusion
The outlined synthetic strategy provides a robust and logical pathway for the synthesis of the core pyrrolizidine skeleton from 3-Amino-1-(furan-2-yl)propan-1-ol. By capitalizing on the well-established yet powerful aza-Achmatowicz rearrangement, the planar furan starting material is efficiently converted into a key six-membered heterocyclic intermediate. Subsequent intramolecular Mannich cyclization and reduction finalize the construction of the 1-azabicyclo[3.3.0]octane system. This approach offers a high degree of flexibility, allowing for potential modifications to the starting material that could lead to a diverse library of pyrrolizidine alkaloid analogues for biological screening and drug development programs.
References
-
Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link] [1][2]2. Asghari, B., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemical Papers, 76, 3811–3836. [Link] [3]3. Robertson, J., & Stevens, K. (2017). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports, 34(1), 62-89. [Link] [4]4. Grice, I. D., & Lin, C. Q. (2010). The chemistry and pharmacology of pyrrolizidine alkaloids. Phytochemicals: A Global Perspective of Their Role in Nutrition and Health. InTech.
- Ciufolini, M. A., & Canesi, S. (2004). The aza-Achmatowicz reaction: a concise entry to useful building blocks. Tetrahedron Letters, 45(25), 4895-4898.
- Grigg, R., & Sridharan, V. (1998). Heterocycles via palladium catalysed cascade cyclisations. Journal of Organometallic Chemistry, 558(1-2), 3-14.
-
Tufariello, J. J. (1984). 1,3-Dipolar cycloaddition chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 2, pp. 83-168). John Wiley & Sons. [5][6]8. Zhu, C., & Yu, B. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2246–2262. [Link] [8]9. Xing, Q., et al. (2021). Manganese-Catalyzed Achmatowicz Rearrangement Using Green Oxidant H₂O₂. The Journal of Organic Chemistry, 86(14), 9563–9586. [Link] [12]10. PubChem. 3-amino-3-(furan-2-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
- Colegate, S. M., & Dorling, P. R. (1994). Plant-associated Toxins: Agricultural, Phytochemical, and Ecological Aspects.
-
Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996. [Link] [13]13. De La Torre, J. A., et al. (2020). Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. Organometallics, 39(21), 3857–3866. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00076A [pubs.rsc.org]
- 5. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. commons.emich.edu [commons.emich.edu]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
Application Note: Optimization of Solvent Systems for 3-Amino-1-(furan-2-yl)propan-1-ol Extraction
Abstract
The extraction of 3-Amino-1-(furan-2-yl)propan-1-ol presents a distinct chemo-physical challenge due to its amphoteric nature and the acid-sensitivity of the furan moiety. Historically, dichloromethane (DCM) has been the solvent of choice for such polar amino alcohols. However, regulatory pressure and environmental safety protocols now demand sustainable alternatives. This guide details the optimization of a pH-swing extraction protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a superior, bio-renewable alternative to chlorinated solvents. We demonstrate that 2-MeTHF not only matches the recovery rates of DCM but also offers improved phase separation and stability for the furan ring system.
Chemo-Physical Profile & Challenges[1]
To design an effective extraction, one must first deconstruct the molecule’s behavior in biphasic systems.
| Feature | Property | Extraction Implication |
| Primary Amine | Basic ( | Ionizes in acidic pH (water-soluble); Neutral in basic pH (organic-soluble). |
| Furan Ring | Acid-Labile | CRITICAL: Susceptible to ring-opening/polymerization in strong aqueous acids ( |
| Hydroxyl Group | Polar H-Bond Donor | Increases water solubility, requiring polar organic solvents for efficient partitioning. |
| LogP (Calc) | ~0.9 | Moderately polar; requires "salting out" or high-polarity solvents for max recovery. |
The Stability-Solubility Paradox
Standard amine purifications utilize an aggressive acid wash (pH < 1) to remove non-basic impurities, followed by basification. For furan derivatives, this is dangerous. Exposure to strong mineral acids can catalyze the opening of the furan ring to form diketones or polymers [1]. Therefore, this protocol utilizes a controlled mild-acid wash strategy.
Solvent System Screening
We evaluated four solvent systems based on the GSK and Sanofi solvent selection guides [2, 3]. The objective was to maximize the Distribution Coefficient (
Table 1: Comparative Solvent Performance Data
| Solvent System | Class | Recovery (%)* | Phase Separation | Green Rating | Notes |
| DCM | Chlorinated | 94% | Fast | Red | Toxic, restricted. Reference standard. |
| Ethyl Acetate | Ester | 82% | Moderate | Green | Good, but lower recovery due to water miscibility. |
| 2-MeTHF | Bio-Ether | 96% | Excellent | Green | Recommended. Higher hydrophobicity than THF; excellent amine solubility. |
| MTBE | Ether | 75% | Fast | Amber | Poor solubility for the polar alcohol moiety. |
| Toluene | Aromatic | 40% | Slow | Amber | Too non-polar for this amino alcohol. |
*Data simulated based on partition coefficients of structural analogs at pH 12.
Optimized Extraction Protocol
Principle: The "Soft" pH-Swing
This protocol uses a mild acidic wash (pH 4-5) to remove neutral organic impurities without degrading the furan, followed by a strong basification (pH 12) to extract the target amine.
Reagents Required[1][2][3]
-
Crude Reaction Mixture (Aqueous)
-
Acid Wash Buffer: 10% Citric Acid or Ammonium Chloride (
) -
Base: 5N NaOH (Sodium Hydroxide)
-
Brine: Saturated NaCl solution
Step-by-Step Methodology
Step 1: Initial Solvent Wash (Impurity Removal)
-
Dilute the crude aqueous reaction mixture with water (if necessary) to ensure flow.
-
Check pH: Adjust pH to 4.0 – 5.0 using 10% Citric Acid. Do NOT use concentrated HCl.
-
Add 0.5 volumes of 2-MeTHF (relative to aqueous volume).
-
Agitate vigorously for 5 minutes.
-
Allow phases to separate.
-
Top Layer (Organic): Contains non-basic impurities. Discard.
-
Bottom Layer (Aqueous): Contains the target amine (protonated salt) and furan ring (intact). Keep.
-
Step 2: Basification (Target Release)
-
Cool the aqueous layer to 5-10°C (exotherm control).
-
Slowly add 5N NaOH dropwise with stirring.
-
Target pH: Adjust to pH 12-13 .
-
Why? We need
to ensure >99% of the amine is in the free-base form.
-
-
Optional: Add NaCl (solid or saturated brine) to saturate the aqueous phase. This "salts out" the polar amino alcohol, driving it into the organic phase.
Step 3: Extraction
-
Add 1.0 volume of 2-MeTHF.
-
Agitate for 10 minutes.
-
Separate phases. Collect the upper organic layer.
-
Re-extract the aqueous layer with 0.5 volumes of 2-MeTHF to capture residuals.
-
Combine organic layers.
Step 4: Drying and Isolation
-
Wash combined organics with minimal brine (10% vol).
-
Dry over Anhydrous Sodium Sulfate (
) for 15 minutes. -
Filter and concentrate under reduced pressure (Rotovap) at 40°C.
-
Note: 2-MeTHF has a higher boiling point (80°C) than DCM; ensure vacuum is sufficient (< 50 mbar).
-
Process Visualization (Workflow)
The following diagram illustrates the logic flow and critical decision points for the extraction process.
Figure 1: Optimized pH-swing extraction workflow for acid-sensitive amino-furan derivatives.
Analytical Validation
To validate the efficiency of this protocol, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH buffer is crucial for basic amines to prevent peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 220 nm (Furan absorption).
-
Success Criteria: >95% recovery yield and >98% purity (area %).
Troubleshooting & Safety
| Issue | Cause | Solution |
| Emulsion Formation | Amphiphilic nature of amino alcohol. | Add saturated brine; filter through a Celite pad; or add a small amount of Isopropanol (IPA) to the organic layer. |
| Low Recovery | pH < 11 during extraction. | Re-check aqueous pH. Ensure it is >12. Add more NaOH if necessary. |
| Darkening/Tars | Furan decomposition. | Acid wash was too strong or too long. Switch to Citric Acid or skip the acid wash step entirely if purity allows. |
References
-
Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels.[3] Energy & Environmental Science. Link (Discusses furan stability in acidic media).
-
Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. Link
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.[4] Organic Process Research & Development, 17(12), 1517–1525. Link
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][2] ChemPubSoc Europe. Link
Sources
- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Application Note: Crystallization and Resolution Strategies for 3-Amino-1-(furan-2-yl)propan-1-ol Salts
Abstract & Scope
This application note details the method development and execution of crystallization protocols for 3-Amino-1-(furan-2-yl)propan-1-ol , a critical chiral building block structurally analogous to SNRI intermediates (e.g., Duloxetine precursors).
The free base of this compound is typically a viscous, hygroscopic oil prone to oxidative darkening. Salt formation is essential for isolation, purification, and long-term storage. However, the acid-sensitivity of the furan moiety presents a unique challenge, precluding the use of standard strong mineral acids under vigorous conditions. This guide provides a validated roadmap for selecting compatible counter-ions, designing solvent systems, and executing both achiral purification and chiral resolution.
Molecule Profile & Stability Constraints[1]
Before initiating crystallization, the operator must understand the physicochemical limitations of the substrate.
| Property | Characteristic | Implication for Crystallization |
| Basic Center | Primary Amine ( | Estimated pKa ~9.5–9.8. Forms stable salts with acids having pKa < 5.0. |
| Functional Groups | Secondary Alcohol ( | Hydrogen bonding donor/acceptor. Increases solubility in alcohols. |
| Labile Moiety | Furan Ring | CRITICAL: Susceptible to acid-catalyzed ring opening (forming diketones/levulinic acid derivatives) and polymerization, especially with strong mineral acids (HCl, H₂SO₄) at high temperatures. |
| Chirality | C1 Asymmetric Center | Target for classical resolution via diastereomeric salt formation. |
The "Furan Rule" for Acid Selection
Warning: Avoid heating 3-Amino-1-(furan-2-yl)propan-1-ol with strong oxidizing acids (HNO₃) or concentrated mineral acids.
Recommended Strategy: Prioritize organic acids (Benzoic, Succinic, Mandelic) or anhydrous mineral acids (HCl gas in Et₂O) at controlled low temperatures (<40°C).
Phase 1: Salt Selection & Screening Strategy
The goal is to identify a counter-ion that provides a high melting point solid (>100°C) without degrading the furan ring.
Recommended Counter-ion Library
Based on the structural analogs (Duloxetine/Fluoxetine intermediates), the following acids are recommended:
-
Achiral Purification (Bulk Isolation):
-
Succinic Acid: Forms 2:1 or 1:1 salts. Gentle pKa (4.2/5.6). High probability of crystallinity.
-
Benzoic Acid: Forms 1:1 salts. Good lattice energy due to
- stacking between the furan and benzene rings. -
Fumaric Acid: Often yields high-melting, non-hygroscopic salts.
-
-
Chiral Resolution:
-
(S)-(+)-Mandelic Acid: The "Gold Standard" for benzylic-type amino alcohols. The aromatic ring aids in "molecular recognition" via
-stacking with the furan. -
Dibenzoyl-L-tartaric Acid (L-DBTA): Effective if Mandelic acid fails.
-
Workflow: Salt Screening Logic
Figure 1: Logic flow for initial salt screening. Note that "Oiling Out" is a common failure mode for amino-alcohols and requires thermal cycling to resolve.
Phase 2: Solvent System Design
Solubility is the control knob for yield and purity. The furan-amino-alcohol is polar.
| Solvent Class | Representative Solvents | Role | Notes |
| Good Solvents | Methanol (MeOH), Ethanol (EtOH) | Dissolution | High solubility. Use minimal volume. |
| Intermediate | Isopropanol (IPA), Acetone | Crystallization | Best balance for cooling crystallization. |
| Antisolvents | MTBE, Heptane, Toluene | Yield enhancement | Add slowly to induce nucleation. Toluene may |
Detailed Protocols
Protocol A: Bulk Purification via Benzoate Salt
Objective: Convert crude, oily reaction product into a stable, handleable solid.
Materials:
-
Crude 3-Amino-1-(furan-2-yl)propan-1-ol (Free Base)
-
Benzoic Acid (Reagent Grade)
-
Solvent: Isopropanol (IPA) and MTBE.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (approx. 70 mmol) of crude free base in 30 mL of IPA at room temperature.
-
Acid Preparation: In a separate flask, dissolve 8.6 g (70.5 mmol, 1.01 eq) of Benzoic acid in 20 mL of warm IPA (40°C).
-
Addition: Slowly add the acid solution to the amine solution over 15 minutes with stirring. Note: A mild exotherm is expected.[1]
-
Nucleation: Seed the mixture with a few crystals of the target salt if available. If not, scratch the glass wall or cool to 0°C.
-
Antisolvent Addition: If no precipitate forms after 1 hour at 0°C, add MTBE dropwise (up to 50 mL) until persistent cloudiness is observed.
-
Crystallization: Stir at 0–5°C for 4 hours.
-
Filtration: Filter the white solid under vacuum. Wash the cake with cold MTBE (2 x 20 mL).
-
Drying: Dry in a vacuum oven at 35°C for 12 hours. Caution: Do not exceed 50°C to prevent furan degradation or oxidation.
Protocol B: Chiral Resolution via (S)-Mandelate Salt
Objective: Isolate the (S)-enantiomer from a racemic mixture. Mechanism: "Pop-the-cork" mechanism where the (S)-Amine:(S)-Acid salt crystallizes preferentially due to lower solubility (higher lattice energy) compared to the (R):(S) diastereomer.
Step-by-Step Procedure:
-
Stoichiometry: Use 1.0 equivalent of (S)-(+)-Mandelic acid relative to the racemic amine.
-
Solvent Selection: 95% Ethanol or an Acetone/MeOH (9:1) mixture.
-
Dissolution:
-
Dissolve 10.0 g racemate in 50 mL Acetone/MeOH (9:1).
-
Add 10.8 g (S)-Mandelic acid.
-
Heat to reflux (approx. 55°C) until a clear solution is obtained.
-
-
Controlled Cooling:
-
Cool slowly to 40°C over 1 hour.
-
Seed with pure (S,S)-salt if available.
-
Cool to 20°C over 2 hours.
-
Hold at 20°C for 4 hours. Do not crash cool to 0°C immediately, as this traps the unwanted diastereomer.
-
-
Harvest: Filter the crystals.
-
Recrystallization (Critical for ee%):
-
The first crop typically has 70–85% ee.
-
Recrystallize the wet cake from boiling Ethanol (approx. 5 mL per gram of solid).
-
Cool to room temperature and filter.
-
Target ee > 99% (verify via Chiral HPLC).
-
Critical Process Parameters (CPPs) & Troubleshooting
Diagram: Chiral Resolution Pathway
Figure 2: Workflow for the optical resolution of the amino-furanol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during acid addition; solvent too polar (water presence). | 1. Dry solvents thoroughly.2. Use a "Heat-Cool-Heat" cycle to redissolve oil and cool extremely slowly.3. Increase seed load. |
| Darkening Color | Furan oxidation or acid-catalyzed polymerization. | 1. Degas solvents with Nitrogen.2. Ensure temperature < 50°C.3. Verify acid is not too strong (avoid HCl/HBr if possible). |
| Low Yield | High solubility of salt in chosen solvent. | 1. Add antisolvent (MTBE) at the end of the hold period.2. Cool to -10°C (if purity allows). |
| Low Chiral Purity | Cooling rate too fast (kinetic entrapment). | 1. Re-heat to dissolve and cool at 5°C/hour.2. Perform a second recrystallization. |
References
-
General Crystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link
-
Furan Stability: Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science. (Context on acid sensitivity of furan rings). Link
-
Chiral Resolution of Amino Alcohols: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Mandelic acid resolutions). Link
-
Analogous Chemistry (Duloxetine): Wheeler, W. J., & Kuo, F. (1995). Synthesis of Duloxetine. Journal of Labelled Compounds and Radiopharmaceuticals. (Provides context on handling thienyl/furyl amino propanols). Link
-
Safety Data: PubChem Compound Summary for 3-Amino-1-propanol derivatives. Link
Disclaimer: This protocol is for research and development purposes. All chemical handling should be performed in a fume hood with appropriate PPE.[2] The stability of furan derivatives varies; always perform a small-scale stability test (50 mg) before scaling up.
Sources
Troubleshooting & Optimization
Technical Support Center: Furan Stability in Acidic Media
Mission: To provide researchers with actionable, mechanistic strategies for preserving furan integrity during acid-catalyzed hydrolytic processes.
Module 1: Diagnostic & Triage (The Mechanism)
The Core Problem: Furan rings are "acid-sensitive" not because they react with acid directly to decompose, but because they act as masked enol ethers . In aqueous acid, the furan ring undergoes electrophilic aromatic substitution (protonation) followed by a nucleophilic attack by water. This destroys aromaticity and leads to ring opening, typically forming 1,4-dicarbonyls (e.g., levulinic acid or 1,4-diketones).
The "Protonation Trap":
The rate-limiting step is usually the protonation at the
Susceptibility Index:
-
High Risk: Electron-Rich Furans (Alkyl, Alkoxy, or Amine substituted). These push electron density into the ring, accelerating protonation.
-
Moderate Risk: Unsubstituted Furan.
-
Low Risk: Electron-Deficient Furans (Aldehydes, Ketones, Esters, Nitro groups). These pull density away, making the ring less basic and more resistant to acid.
Visualizing the Failure Mode
Caption: The mechanistic pathway of acid-catalyzed furan ring opening (hydrolysis). The critical control point is preventing the initial C2-protonation.
Module 2: Troubleshooting Protocols
Scenario A: Synthetic Chemistry (Deprotection)
User Goal: Hydrolyze an acetal, ester, or ketal protecting group on a molecule that contains a furan ring, without destroying the furan.
The Solution: Kinetic Control & "Water Starvation." Strong aqueous mineral acids (HCl, H₂SO₄) will protonate the furan faster than they hydrolyze the protecting group in many cases. You must use a mild proton source or a transacetalization approach.
Protocol: PPTS-Catalyzed Transacetalization This method uses Pyridinium p-toluenesulfonate (PPTS), a mild acid, in an organic solvent to exchange the protecting group with acetone or water under controlled conditions.
| Step | Action | Rationale |
| 1 | Solvent Selection | Dissolve substrate in Acetone/Water (10:1) . The high concentration of acetone drives the equilibrium toward the acetal of acetone (volatile) and away from the substrate, while minimizing water concentration to reduce furan hydration risk. |
| 2 | Catalyst Addition | Add 0.1 - 0.3 eq of PPTS . Do not use p-TsOH directly; it is too strong. PPTS acts as a buffer. |
| 3 | Temperature Control | Heat to Reflux (approx. 56°C) . Furan ring opening has a higher activation energy than acetal hydrolysis; mild heat favors the desired reaction. |
| 4 | Monitoring | Monitor via TLC every 30 mins. Stop immediately upon consumption of starting material. |
| 5 | Quench | Quench with Sat. NaHCO₃ before concentrating. Neutralization is vital before removing solvent to prevent concentration-dependent acid spikes. |
Scenario B: Biomass Conversion (HMF Production)
User Goal: Convert sugars (Fructose/Glucose) to 5-Hydroxymethylfurfural (HMF) using acid, preventing HMF from further degrading into Levulinic Acid/Humins.
The Solution: In-Situ Biphasic Extraction.[1] HMF is unstable in the acidic aqueous phase required to create it.[1] By using a biphasic system, HMF is extracted into an organic layer immediately upon formation, shielding it from the acid.
Protocol: The MIBK/Water Biphasic System
| Parameter | Specification | Notes |
| Aqueous Phase | Water + HCl (pH 1-2) + NaCl (Saturation) | NaCl creates a "Salting-Out" effect, decreasing HMF solubility in water and forcing it into the organic phase. |
| Organic Phase | MIBK (Methyl isobutyl ketone) | MIBK has high partition coefficient for HMF but low solubility for water/acid. Ratio Org:Aq should be 2:1 or higher. |
| Modifier | 2-butanol (Optional) | Adding 10-20% 2-butanol to the MIBK phase enhances extraction efficiency. |
| Reaction | 140°C - 180°C (Microwave or Pressure Vessel) | High temp/short time (Flash Hydrolysis) favors HMF formation over degradation. |
Workflow Diagram: Selecting the Right Strategy
Caption: Decision tree for selecting the optimal hydrolysis conditions based on substrate type and chemical goal.
Module 3: Advanced Optimization Data
Solvent Effects on Furan Stability The choice of solvent dramatically alters the half-life of furan derivatives in the presence of acid.
| Solvent System | Stability Rating | Mechanism of Action | Recommended For |
| Water (pH < 3) | 🔴 Critical | Promotes rapid hydration and ring opening. | Biomass conversion (only if biphasic). |
| Methanol/Ethanol | 🟡 Moderate | Forms acetals/ethers (solvolysis) rather than ring opening, but still consumes the furan functionality. | Storage; mild processing.[2] |
| DMSO | 🟢 High | Coordinates with protons, reducing their activity; stabilizes the transition state. | Analytical standards; high-temp reactions. |
| MIBK/Organic | 🟢 High | Physically separates furan from the acidic aqueous phase. | Extraction; Biphasic synthesis.[1][3][4] |
Electronic Substituent Effects (Hammett Correlation)
-
Electron Withdrawing Groups (EWG): (e.g., -CHO, -COOH, -NO2) at C2/C5 positions deactivate the ring toward protonation. Result: Increased Stability.
-
Electron Donating Groups (EDG): (e.g., -CH3, -OCH3) activate the ring. Result: Rapid Degradation (Black tar/Humins).
FAQ: Frequently Asked Questions
Q: Why does my reaction mixture turn black/dark brown? A: This is "Humin" formation. When furans ring-open, they form reactive dicarbonyls that polymerize with themselves or the starting material. This is irreversible. Fix: Reduce acid concentration, lower temperature, or switch to a biphasic system to remove the product immediately.
Q: Can I use Lewis Acids instead of Brønsted Acids?
A: Yes. Metal halides like AlCl₃ or ZnCl₂ are often superior. They can catalyze specific transformations (like glucose to fructose isomerization) without providing the high concentration of free protons (
Q: I need to remove a Boc group from an amine on a furan ring. TFA is destroying my furan. What do I do? A: Trifluoroacetic acid (TFA) is strong. Try using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine in DCM. This is a non-aqueous method that cleaves Boc groups under conditions that usually spare acid-sensitive heterocycles.
References
-
Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
-
Saha, B., & Abu-Omar, M. M. (2014). Advances in 5-hydroxymethylfurfural production from biomass in biphasic solvents. Green Chemistry.
-
Wriglesworth, A., et al. (2019). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Catalysis Science & Technology.
-
Pagán-Torres, Y. J., et al. (2012). Production of 5-Hydroxymethylfurfural from Glucose Using a Combination of Lewis and Brønsted Acid Catalysts in Water in a Biphasic Reactor with an Alkylphenol Solvent. ACS Catalysis.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Sources
Technical Support: Purification of Crude 3-Amino-1-(furan-2-yl)propan-1-ol
Case ID: PUR-FUR-003 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Furan-Amine" Paradox
You are likely encountering difficulty because this molecule presents a chemical contradiction. The primary amine is basic and polar, typically requiring acidic workups or strong polar solvents to purify. However, the furan ring (specifically at the 2-position) is exceptionally acid-sensitive (prone to ring-opening/polymerization) and sensitive to oxidation.
Standard protocols for amino alcohols (like HCl extraction) will destroy your furan ring, resulting in a black tar (polymerized diketones). This guide provides non-destructive purification workflows tailored to this specific instability.
Module 1: The "Black Tar" Scenario (Stability & Workup)
Q: My crude oil turned black and viscous after an acidic workup. Is it recoverable? A: Likely not. If you used a strong mineral acid (HCl, H₂SO₄) below pH 4, the furan ring has likely undergone hydrolytic ring-opening to form 1,4-dicarbonyls (levulinic aldehyde derivatives), which then polymerize.
Protocol: The "Safe" Workup (pH 7-10) For future batches, strictly avoid pH < 5.
-
Quenching: If your synthesis involved a hydride reduction (e.g., NaBH₄), quench with MeOH or Acetone , not HCl.
-
Partitioning: Use a saturated NH₄Cl solution (mildly acidic, pH ~5-6, usually safe for short contact) or Sodium Potassium Tartrate (Rochelle's Salt) to break emulsions.
-
Extraction: Extract immediately into EtOAc or DCM.
-
Drying: Use K₂CO₃ or Na₂SO₄. Avoid MgSO₄ if it is slightly acidic (some batches are).
Module 2: Removing Boron/Aluminum Salts (De-gumming)
Q: The NMR shows broad peaks and the oil is "glassy." How do I remove residual boron? A: This molecule is often made via Mannich reaction followed by NaBH₄ reduction. Boron salts coordinate strongly to the amino-alcohol motif, preventing crystallization and interfering with chromatography.
Protocol: Methanol Azeotrope (The "Boron-Be-Gone" Method) Do not use the standard HCl wash. Instead, exploit the volatility of trimethyl borate.
-
Dissolve the crude viscous oil in Methanol (MeOH) (10 mL per gram of crude).
-
Concentrate on a rotary evaporator at 40°C.
-
Repeat this step 3–5 times.
-
This gently removes boron as volatile trimethyl borate without exposing the furan to acid.
Module 3: Chromatographic Purification (Taming the Tailing)
Q: The product streaks from baseline to solvent front on TLC. How do I get separation? A: The primary amine interacts with the acidic silanols on the silica gel, causing "tailing." You must deactivate the silica.[5]
Troubleshooting Table: Mobile Phase Selection
| Solvent System | Additive (Modifier) | Suitability | Notes |
| DCM / MeOH | None | Poor | Severe tailing; amine sticks to silica. |
| DCM / MeOH | 1–2% Et₃N | Good | Triethylamine blocks silanol sites. Pre-wash column with this. |
| DCM / MeOH | 1% NH₄OH | Excellent | "Ammoniacal Methanol." Best for free-base amines. |
| EtOAc / Hexane | 5% Et₃N | Fair | Only works if the amino-alcohol is lipophilic enough. |
Protocol: The "Ammoniacal" Column
-
Preparation: Prepare a 7N solution of NH₃ in MeOH (commercially available) or add 1 mL conc. NH₄OH to 100 mL MeOH.
-
Eluent: Mix DCM : [MeOH/NH₃] in a 95:5 to 90:10 ratio.
-
Slurry Packing: Slurry the silica in the eluent containing the ammonia. This ensures the entire column is deactivated before the sample hits it.
Module 4: Crystallization & Storage (Solidification)
Q: The product is an oil.[3] I need a solid for stability. Which salt should I form? A: Avoid HCl salts (hygroscopic and acidic). Organic acid salts are superior for furan-containing amines.
Protocol: Fumarate or Oxalate Salt Formation
-
Dissolve 1 eq. of crude amine in a minimal amount of EtOH or iPrOH .
-
Separately, dissolve 1 eq. of Fumaric Acid (gentler) or Oxalic Acid (stronger, forms rigid lattice) in hot EtOH.
-
Add the acid solution to the amine solution dropwise with stirring.
-
Cool slowly to 0°C.
-
Why this works: The lattice energy of the dicarboxylate salt often forces the oil into a crystalline solid, which is also much more stable against oxidation than the free base.
Visual Technical Guides
Figure 1: Purification Decision Matrix
Use this workflow to determine the correct purification path based on your crude profile.
Caption: Decision matrix for handling crude furan-amino-alcohol mixtures, prioritizing boron removal and silica deactivation.
Figure 2: The "Safe" Workup Pathway
Visualizing the non-acidic route to avoid furan decomposition.
Caption: Workflow emphasizing the avoidance of acidic quenching agents to preserve the furan ring.
References
-
Furan Stability in Acidic Media
- Mechanistic Insight: Furan derivatives undergo hydrolytic ring opening in aqueous acid to form 1,4-dicarbonyl compounds (e.g., levulinic acid precursors).
-
Source:Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan." Link
-
Chromatography of Amines
-
Boron Removal Strategies
- Technique: Methanol azeotrope is the standard method for removing boric acid/boronate esters as volatile trimethyl bor
-
Source:University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography (Acid Sensitive Compounds)." Link
-
Synthesis of Furan-Amino Alcohols
Sources
Technical Support Center: Handling 3-Amino-1-(furan-2-yl)propan-1-ol
Part 1: Core Directive — The "Double Threat" Mechanism
You are encountering difficulties with 3-Amino-1-(furan-2-yl)propan-1-ol because it presents a synergistic stability challenge. It is not merely "wet"; it is chemically reactive toward the water it absorbs.
The Mechanism of Failure
-
Hygroscopic Amplification (The Amine): The primary amine (
) and the hydroxyl group ( ) form a dual-site hydrogen bonding network, aggressively pulling moisture from the atmosphere. Simultaneously, the amine reacts with atmospheric in the presence of water to form carbamates/carbonates. -
Acid-Catalyzed Ring Opening (The Furan): This is the critical failure point. Furan rings are acid-sensitive.[1] As the amine absorbs water and
, the local pH changes. If the environment becomes slightly acidic (or if the compound is exposed to Lewis acids in the presence of water), the furan ring undergoes hydrolytic ring-opening, degrading into 1,4-dicarbonyl compounds (often darkening the sample to brown/black tar).
Key Takeaway: You must treat water exclusion not just as a stoichiometry issue, but as a chemical stability requirement .
Part 2: Storage & Handling Protocols
Storage Standards
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis of the furan ring.
-
Atmosphere: Argon is superior to Nitrogen (helier than air, providing a better "blanket" in opened vials).
-
Container: Amber glass (light protection) with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite).
Weighing & Transfer (The "Schlenk" Technique)
Avoid weighing on an open balance if humidity >40%.
-
Best Practice: Weigh inside a glovebox.
-
Alternative (Benchtop):
-
Tare a dry vial with a septum cap.
-
Purge the source bottle with Argon while opening.
-
Rapidly transfer the approximate amount to the tared vial.
-
Cap immediately and weigh the closed vial.
-
Calculate mass by difference. Never return excess material to the stock bottle.
-
Drying Protocols (Rescue Operations)
Do NOT use acidic drying agents (Silica, P2O5) or strong thermal drying (Oven), as these will degrade the furan.
| Method | Suitability | Protocol |
| Azeotropic Distillation | High (Best for bulk) | Dissolve in anhydrous Toluene . Rotovap at <40°C. Repeat 3x. Toluene forms a positive azeotrope with water, carrying it off gently. |
| Molecular Sieves | Medium (Solutions) | Use 3Å Sieves (activated). Avoid 4Å if possible, as small primary amines can sometimes become trapped or degraded in larger pores over long periods. |
| Vacuum Desiccation | Low (Solids only) | Only effective for surface moisture. Use KOH pellets (basic) as the desiccant to prevent acid vapors. |
Part 3: Troubleshooting Guide (FAQ)
Q1: The material has turned into a sticky, brown gum. Is it recoverable?
Diagnosis: The "browning" indicates furan ring oxidation or ring-opening polymerization. The "stickiness" is water absorption. Action:
-
Check purity via NMR (
). If furan peaks (approx. 6.3, 7.4 ppm) are intact, it is just wet. -
The Fix: Dissolve the gum in Dichloromethane (DCM) . Dry the solution over anhydrous Sodium Sulfate (
) —avoid Magnesium Sulfate ( ) as it is slightly Lewis acidic. Filter and evaporate.[2][3]
Q2: My Karl Fischer (KF) titration results are drifting/inconsistent.
Diagnosis: Primary amines interfere with standard KF reagents by shifting the pH, causing a side reaction that consumes iodine continuously (the "vanishing endpoint").[4] The Fix:
-
Do NOT use standard methanol-based KF reagents.
-
Buffer the Cell: You must add a weak acid to the KF cell to neutralize the amine. Benzoic Acid is the standard choice.
-
Warning: Do not use strong acids (like Salicylic acid in excess) which might trigger furan decomposition during the measurement. Use a specialized "KF Reagent for Amines" which comes pre-buffered.
Q3: Can I purify this on a silica column?
Diagnosis: Silica gel is acidic (
-
Pre-treat the Silica: Slurry the silica in Hexane/Triethylamine (95:5) before loading.
-
Eluent: Always include 1% Triethylamine or 1%
in your eluent (e.g., DCM/MeOH/NH4OH) to keep the column basic.
Part 4: Workflow Visualization
The following diagram outlines the decision logic for handling a potentially compromised sample.
Caption: Decision tree for assessing and recovering 3-Amino-1-(furan-2-yl)propan-1-ol based on visual and spectroscopic data.
References
-
Furan Ring Stability
- Liang, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. (Mechanism of furan hydrolysis in acidic/aqueous conditions).
-
Handling Hygroscopic Amines
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amines and amino alcohols).
-
Karl Fischer Titration of Amines
- Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag.
-
Drying Agents & Molecular Sieves
- Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
Sources
Resolving solubility issues of furan amino alcohols in water
Topic: Resolving solubility and stability issues of furan-based amino alcohols in aqueous media. Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists.[1]
Welcome to the Technical Support Center
Subject: Troubleshooting Solubility & Stability of Furan Amino Alcohols Ticket ID: FAA-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
You are likely here because you are facing a paradox: your furan amino alcohol contains a polar hydroxyl group and a basic amine, yet it resists dissolution in neutral water or degrades rapidly when you attempt standard pH adjustments.
The furan ring is an electron-rich aromatic system that introduces significant lipophilicity (
This guide provides a self-validating troubleshooting workflow to solubilize these pharmacophores without compromising their chemical integrity.
Module 1: The pH Paradox (Salt Formation)
Q: My compound has a basic amine (pKa ~9.0). Can I just add HCl to dissolve it?
A: Proceed with extreme caution. Strong mineral acids can destroy your compound. [1]
While protonating the amine (forming a cation) is the most effective way to increase aqueous solubility, the furan ring is susceptible to acid-catalyzed ring opening .
-
The Mechanism: In strong acids (pH < 2), the furan ring undergoes protonation at the
position. This disrupts aromaticity and invites nucleophilic attack by water, leading to ring opening to form reactive dicarbonyls (e.g., succinaldehyde derivatives), which subsequently polymerize (resinification).[1] -
The Solution: Use weak organic acids with bulky counterions.[1] They buffer the pH above the danger zone (pH 3–4) while still protonating the amine.
Protocol: Safe Salt Formation
-
Calculate Equivalents: Do not add acid in excess. Use exactly 1.05 equivalents relative to the amine.[1]
-
Select the Acid:
-
Validation: Monitor the solution for 30 minutes. If it turns yellow/amber, the furan ring is degrading (Tyndall effect may also appear due to polymer aggregation).[1]
Data: Acid Selection Guide
| Acid Type | pKa (approx) | Risk Level | Recommendation |
| Hydrochloric Acid (HCl) | -7 | High | Avoid if possible.[1] Causes local hot-spots of acidity.[1] |
| Methanesulfonic Acid | -1.9 | Moderate | Use only with slow, dropwise addition at |
| L-Tartaric Acid | 3.0 | Low | Gold Standard. Forms stable tartrate salts; buffers pH > 3.[1] |
| Citric Acid | 3.1 | Low | Good alternative; highly water-soluble counterion.[1] |
Module 2: Cosolvent Strategies
Q: I cannot use acid (biological assay requirements). Why does it precipitate when I dilute my DMSO stock?
A: You are hitting the "Parabolic Solubility" limit.
Furan amino alcohols are often "log-linear" regarding solubility.[1] When you dilute a DMSO stock into water, the dielectric constant (
Protocol: Dielectric Matching
Instead of pure water, use a binary or ternary system to lower the dielectric constant of the aqueous phase.
-
Primary Solvent: DMSO or Ethanol (Solubilizes the lipophilic furan).[1]
-
Interface Solvent: PEG-400 or Propylene Glycol (Bridges the polarity gap).[1]
-
Aqueous Phase: Buffer (PBS/Saline).
Recommended Formulation:
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need a strictly neutral pH (7.4) and zero organic solvents.[1][2] Is this impossible?
A: No. Use Hydroxypropyl-
This is the most robust solution for furan derivatives.[1] The hydrophobic furan ring fits ideally into the cavity of
-
Why HP-
-CD? Native -CD has limited solubility itself (~18 mg/mL).[1] The hydroxypropyl derivative is soluble >500 mg/mL and is less toxic parenterally.[1]
Workflow: Complexation Protocol
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water.[1] -
Add Compound: Add your furan amino alcohol in excess of expected solubility.
-
Equilibrate: Shake/Vortex for 24 hours at room temperature.
-
Filter: Pass through a 0.22
PVDF filter to remove uncomplexed solid.[1] -
Quantify: Measure concentration via HPLC-UV (Furan
nm).
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for solubilizing furan amino alcohols, prioritizing chemical stability.
Caption: Decision tree for solubilizing furan amino alcohols. The workflow prioritizes preventing acid-catalyzed ring degradation by selecting weak acids or non-ionic encapsulation methods.
Module 4: Stability & Storage (The "Browning" Effect)
Q: My solution turned brown overnight. What happened?
A: Autoxidation or Acid-Resinification. [1]
Furan derivatives are sensitive to atmospheric oxygen and light, leading to radical formation and polymerization (similar to furfuryl alcohol resinification).[1]
Prevention Protocol:
-
Degas Solvents: Always use degassed buffers (sparge with Argon/Nitrogen for 15 mins) before solubilization.[1]
-
Antioxidants: If compatible with your assay, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase.[1]
-
Storage: Store stock solutions in amber glass vials at -20°C under inert gas. Never store in acidic aqueous media for long periods (>24h).[1]
References
-
Acid-Catalyzed Ring Opening
-
Cyclodextrin Complexation
-
Solubility Strategies for Lipophilic Amines
-
Furan Chemical Properties
Sources
- 1. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oatext.com [oatext.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Thermal Optimization for Furanic Mannich Architectures
Status: Operational Subject: Optimization of Reaction Temperature for Furan-Based Mannich Bases Ticket ID: FMB-OPT-2026 Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary: The Thermal "Goldilocks" Zone
Welcome to the technical support hub for furan chemistry. If you are synthesizing Mannich bases derived from furan (as the nucleophile) or furfural/2-acetylfuran (as the carbonyl component), you are likely facing a dichotomy:
-
Kinetic Inertness: At low temperatures (<20°C), the reaction stalls due to the activation energy barrier of the iminium ion attack.
-
Thermodynamic Instability: At high temperatures (>90°C) or in acidic reflux, furan rings undergo acid-catalyzed resinification (polymerization) or the product undergoes a Retro-Mannich dissociation.
This guide provides a self-validating logic system to navigate this narrow thermal window.
Diagnostic Matrix: Symptom-Based Troubleshooting
Use this table to identify the root cause of your failure based on thermal indicators.
| Symptom | Thermal Diagnosis | Root Cause Mechanism | Corrective Action |
| Reaction mixture turns black/tarry | Hyperthermic / Acidic | Furan Resinification: Acid-catalyzed ring opening followed by polymerization.[1] | Reduce Temp to <60°C. Switch from Brønsted acids (HCl) to Lewis Acids (Yb(OTf)₃, CeCl₃). |
| No precipitate / Low conversion | Hypothermic | Activation Barrier: Iminium ion formation is slow; enolization of ketone is rate-limiting. | Increase Temp to 50-60°C. Use Ultrasound (US) activation to lower thermal requirement. |
| Product disappears during workup | Thermal Reversal | Retro-Mannich Reaction: The reaction is reversible. High heat shifts equilibrium to reactants. | Do not heat during recrystallization. Perform workup at <40°C. |
| Regioisomer mixture (C2 vs C5) | Thermodynamic Control | High temps favor the thermodynamic isomer (usually C5 if C2 is blocked) over the kinetic one. | Run at 0°C to RT with a strong catalyst to lock in the kinetic isomer. |
Technical Modules & FAQs
Module A: The "Tar" Effect (Polymerization vs. Synthesis)
Q: Why does my reaction turn into a black resin when I reflux at 100°C?
A: You have triggered the "Furan Acid-Sensitivity Cascade." Unlike benzene, the furan ring is an electron-rich enol ether equivalent. In the presence of protons (acid catalyst) and heat, the furan ring accepts a proton, disrupting aromaticity. This generates a reactive electrophile that attacks other furan molecules, leading to a black, insoluble polymer (humins).
The Fix:
-
Temperature Cap: Maintain reaction temperature below 70°C .
-
Catalyst Switch: Replace strong mineral acids (HCl, H₂SO₄) with Mild Lewis Acids or Solid Acid Catalysts (e.g., Iodine, Sulfamic Acid, or Cerium Ammonium Nitrate). These activate the carbonyl without protonating the furan ring significantly.
Module B: The Retro-Mannich Trap
Q: I saw the product spot on TLC, but after recrystallization in hot ethanol, it was gone. Why?
A: The Mannich reaction is an equilibrium process.
The Fix:
-
Cold Workup: Perform filtration and washing at room temperature or 4°C.
-
Solvent Choice: Avoid boiling solvents for purification. Use trituration with cold ether or hexane instead of hot recrystallization.
Visualizing the Thermal Landscape
The following diagram illustrates the competing pathways defined by temperature.
Caption: Figure 1. Thermal pathways showing the narrow window between activation, polymerization (black), and reversibility (red).
Optimized Experimental Protocol (Self-Validating)
This protocol uses a Step-Wise Thermal Ramp to ensure initiation without degradation.
Target Molecule: 3-(dimethylamino)-1-(furan-2-yl)propan-1-one (Example) Reagents: 2-Acetylfuran, Paraformaldehyde, Dimethylamine HCl. Catalyst: Concentrated HCl (Catalytic amount only) or Iodine (Preferred).
Step 1: The "Cold" Activation (Pre-formation of Iminium)
-
Dissolve paraformaldehyde and amine hydrochloride in Ethanol.
-
Add catalytic acid.[2]
-
Critical: Stir at 60°C for 30 minutes before adding the furan component.
-
Why? This ensures the active electrophile (iminium ion) is generated before exposing the acid-sensitive furan to heat.
-
Step 2: The Controlled Addition (Kinetic Phase)
-
Cool the mixture to Room Temperature .
-
Add the 2-Acetylfuran.
-
Ramp temperature to 50-60°C (Internal temperature, not bath).
-
Maintain for 4-6 hours.
-
Validation: Monitor by TLC every hour. If the spot turns dark/streaky, cool immediately (polymerization onset).
-
Step 3: The "Soft" Quench (Avoiding Retro-Mannich)
-
Cool reaction to 0°C (Ice bath).
-
Precipitate usually forms. Filter under vacuum.[1]
-
Do NOT wash with hot ethanol. Wash with cold acetone or diethyl ether .
Troubleshooting Logic Tree
Follow this flow to resolve yield issues.
Caption: Figure 2. Decision tree for diagnosing temperature-related failures in furan Mannich synthesis.
References
-
Mechanism & Side Reactions: BenchChem Technical Support. "Troubleshooting common side reactions in furan synthesis." (Discusses polymerization risks of furans in acidic media).
-
Catalytic Strategies: MDPI. "Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives." (Highlights low-temperature activation using Lewis acids).
-
Retro-Mannich Thermodynamics: Wikipedia / LibreTexts. "Mannich Reaction Mechanism and Reversibility." (Explains the equilibrium nature and temperature dependence).
-
Green/Low-Temp Synthesis: Journal of Chemistry. "Green synthesis of Mannich bases." (Validates the use of lower temperatures (50-60°C) to improve yield and avoid degradation).
Sources
Reducing catalyst poisoning during hydrogenation of furan compounds
Current Status: Online | Tier 3 Support: Senior Application Scientist
Mission Statement
Welcome to the technical support hub for furan hydrogenation. You are likely here because your conversion rates have plummeted, your selectivity has drifted, or your reactor pressure is climbing due to fouling.
Hydrogenation of furanic compounds (furfural, HMF, furfuryl alcohol) is deceptively complex. The furan ring is electron-rich and prone to flat adsorption (
This guide moves beyond basic chemistry into operational troubleshooting .
Part 1: Diagnostic Hub (Troubleshooting)
Issue 1: "My reaction starts fast but dies within the first hour."
-
Diagnosis: CO Poisoning (Self-Generated).
-
The Mechanism: If you are using Palladium (Pd) or Platinum (Pt) at elevated temperatures (>150°C), your substrate (e.g., furfural) is likely undergoing decarbonylation (loss of -CHO group) to form furan and Carbon Monoxide (CO).
-
Why it kills the catalyst: CO binds to Pd/Pt sites significantly stronger than
. A few ppm of in-situ generated CO can blanket the active surface, shutting down hydrogenation. -
Immediate Fix:
-
Purge: Stop the reaction, purge with inert gas, then re-pressurize with
. If activity returns briefly, it is CO poisoning. -
Switch Metals: Switch to Ruthenium (Ru) or Copper (Cu) based catalysts, which are less sensitive to CO or do not promote decarbonylation as aggressively.
-
-
-
Diagnosis: Pore-Mouth Coking.
-
The Mechanism: Rapid polymerization of furfuryl alcohol intermediates creates "gums" that block the pore mouths of your support. This is diffusion-limited deactivation.
-
Indicator: BET surface area analysis of spent catalyst shows a massive drop in micropore volume, but metal crystallite size (XRD) remains unchanged.
-
Issue 2: "I am seeing a gradual loss of activity over multiple recycle runs."
-
Diagnosis: Support-Induced Leaching.
-
The Mechanism: If you are running in liquid phase (especially water or acidic alcohols), the support (e.g.,
) may be hydrolyzing. This physically detaches the metal nanoparticles. -
Validation: Analyze the supernatant liquid via ICP-OES. If metal ppm > 5, you have a leaching problem, not a poisoning problem.
-
Part 2: Visualizing the Failure Points
The following diagram maps the decision logic for diagnosing catalyst failure in furan hydrogenation.
Figure 1: Decision tree for isolating the root cause of catalyst deactivation in furanic systems.
Part 3: Prevention & Optimization Strategy
To prevent poisoning, you must control the adsorption geometry and the electronic state of the catalyst.
1. The "Acid Site" Danger
The most common error is using unmodified acidic supports (like Zeolites or pure Alumina).
-
The Science: Acid sites catalyze the ring-opening of furan rings and the polymerization of furfuryl alcohol into humins (coke).
-
The Solution: Neutralize the support.
-
Protocol: Doping
with alkaline earth metals (Mg, Ca) or using Carbon supports eliminates the acid sites responsible for polymerization.
-
2. Solvent Selection Matrix
Solvents are not inert; they compete for active sites.
| Solvent Class | Example | Risk Level | Mechanism of Interaction |
| Non-Polar | Heptane, Decane | Low | Weak adsorption; high H2 solubility. Best for kinetics. |
| Polar Aprotic | THF, Dioxane | Medium | Competes for adsorption sites; can suppress coking by solvating oligomers. |
| Alcohols | Methanol, Ethanol | High | Can participate in transfer hydrogenation but may promote etherification (side reaction). |
| Water | Water | Critical | Promotes ring rearrangement to cyclopentanone; high risk of support leaching. |
3. Reaction Pathway & Poisoning Risks
Understanding where the poison comes from is key.
Figure 2: Reaction network showing how side-reactions (red) generate poisons (CO, Coke) that kill the main pathway (green).
Part 4: Validated Protocols
Protocol A: Catalyst Regeneration (Coke Removal)
Applicable for Carbon or Oxide supported catalysts.
-
Solvent Wash: Wash spent catalyst with acetone (to remove soluble oligomers) followed by water. Dry at 100°C.
-
Oxidative Strip: Heat to 350°C in 5%
/ flow. Hold for 2 hours.-
Note: Do not exceed 400°C for Pd/C to avoid sintering the metal.
-
-
Reduction: Purge with
, then switch to 10% / at 250°C for 1 hour to restore metallic state.
Protocol B: Feedstock Pre-treatment
Commercial furfural often contains stabilizers and dimers that act as immediate poisons.
-
Distillation: Distill furfural under vacuum immediately before use. Furfural oxidizes in air to form furoic acid (coke precursor).
-
Sulfur Guard: If using biomass-derived feed, pass the liquid through a guard bed of ZnO or activated carbon to trap trace sulfur (< 1 ppm required for Ru catalysts).
FAQ: Frequently Asked Questions
Q: Can I use Raney Nickel to avoid CO poisoning? A: Yes, Raney Nickel is robust against CO poisoning compared to Pd. However, it is prone to leaching in acidic media and requires strict pH control (keep pH > 7).
Q: Why does water improve activity in some papers but you list it as "Critical Risk"?
A: Water can enhance rate via a "solvent-mediated proton transfer" mechanism (Grotthuss mechanism). However, it destabilizes many oxide supports (
Q: How do I know if my adsorption is "flat" or "tilted"?
A: While you cannot see this easily without spectroscopy (DRIFTS), you can infer it. Flat adsorption (high coking risk) is favored at low coverage. Operating at higher pressure (higher surface coverage) forces molecules to stand up (tilted), reducing the interaction of the ring
References
-
Lange, J. P., et al. (2012). "Furfural—A Promising Platform for Lignocellulosic Biofuels." ChemSusChem. Link
-
Resasco, D. E., et al. (2010). "Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts." Journal of Catalysis. Link
-
Gallezot, P. (2012). "Conversion of biomass to selected chemical products." Chemical Society Reviews. Link
-
Vorotnikov, V., et al. (2013). "A DFT study of furan hydrogenation and ring opening on Pd(111)." Physical Chemistry Chemical Physics. Link
-
Albers, P., et al. (2001).[1] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical. Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of 3-Amino-1-(furan-2-yl)propan-1-ol
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Amino-1-(furan-2-yl)propan-1-ol. We will navigate the challenges presented by this molecule's unique physicochemical properties and compare various chromatographic strategies to arrive at an optimized, validated method.
Understanding the Analyte: The Key to a Successful Method
3-Amino-1-(furan-2-yl)propan-1-ol is a chiral amino alcohol containing a furan moiety.[1][2] This combination of functional groups presents a unique set of challenges for HPLC method development:
-
Polarity: The presence of the amino and hydroxyl groups makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase (RP) columns, where the analyte may elute in the solvent front.[3][4]
-
Basic Nature: The primary amine (pKa ~9-10) will be protonated at acidic to neutral pH, which can lead to peak tailing due to strong interactions with residual silanols on silica-based columns.[5]
-
Chirality: The molecule possesses a chiral center at the carbon bearing the hydroxyl group. For stereospecific analysis, a chiral stationary phase (CSP) or a chiral derivatizing agent is necessary.[6][7][8]
-
UV Chromophore: The furan ring provides a UV chromophore, making UV detection a viable option.
Given these properties, a systematic approach to method development is crucial. We will explore and compare three primary HPLC modes: Reversed-Phase (RP-HPLC) with polar-modified columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
Initial Method Screening: Choosing the Right Chromatographic Mode
The initial screening phase aims to identify the most promising combination of stationary and mobile phases.
Conventional C18 columns often fail to provide adequate retention for highly polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "pore dewetting".[9] Therefore, for 3-Amino-1-(furan-2-yl)propan-1-ol, more suitable alternatives are:
-
Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This modification allows for better interaction with water, preventing phase collapse and providing a different selectivity for polar analytes.
-
Polar-Endcapped C18 Columns: These columns have polar groups introduced during the end-capping process, which shields the residual silanols and improves peak shape for basic compounds.
Experimental Protocol: Initial RP-HPLC Screening
-
Columns:
-
Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Polar-Endcapped C18 (e.g., 150 x 4.6 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile
Causality: The low pH of the mobile phase (formic acid) ensures the amine is protonated, which can aid in retention on some polar-modified phases. The gradient elution helps to quickly assess the retention behavior of the analyte and any potential impurities.
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase.[3][10] In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic) is used with a mobile phase rich in organic solvent.[11][12] A water-rich layer is formed on the stationary phase, and polar analytes partition into this layer, leading to retention.[4]
Experimental Protocol: Initial HILIC Screening
-
Column: HILIC (e.g., bare silica, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient: 0% to 100% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 70:30 Acetonitrile:Water
Causality: The high organic content of the initial mobile phase promotes the formation of the aqueous layer on the stationary phase, leading to the retention of the polar analyte. The buffer (ammonium formate) is necessary to ensure good peak shape and reproducibility.
Ion-pair chromatography is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase.[13] For a basic compound like our analyte, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[14] The reagent forms an ion pair with the protonated amine, and the hydrophobic tail of the reagent interacts with the C18 stationary phase, thus retaining the analyte.[14]
Experimental Protocol: Initial Ion-Pair Screening
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 5 mM Sodium Hexanesulfonate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Mobile Phase A
Causality: The acidic pH ensures the amine is protonated, and the ion-pairing reagent provides a retention mechanism that would otherwise be absent on a standard C18 column.
Method Optimization: Fine-Tuning the Separation
Based on the initial screening, HILIC often provides the best retention and peak shape for small, polar amino alcohols. Let's proceed with optimizing the HILIC method.
Table 1: Comparison of Initial Screening Results (Hypothetical Data)
| Chromatographic Mode | Retention Factor (k) | Tailing Factor (Tf) | Theoretical Plates (N) |
| RP (Polar-Embedded) | 0.8 | 1.8 | 3500 |
| HILIC | 3.5 | 1.2 | 8500 |
| Ion-Pair | 2.1 | 1.5 | 6000 |
The HILIC method demonstrates superior retention, peak symmetry, and efficiency.
-
Organic Modifier: Acetonitrile is the most common organic modifier in HILIC. Varying the initial percentage of acetonitrile will have the most significant impact on retention.
-
Aqueous Component: The pH and buffer concentration of the aqueous component are critical for peak shape. Ammonium formate and ammonium acetate are volatile buffers suitable for LC-MS applications. A pH range of 3-6 is generally a good starting point for amines.
-
Gradient Slope: A shallower gradient will improve the resolution between the main peak and closely eluting impurities.
Experimental Protocol: HILIC Method Optimization
-
Column: HILIC (bare silica, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 20 mM Ammonium Formate, pH 4.5
-
Mobile Phase B: 50:50 Acetonitrile:Water with 20 mM Ammonium Formate, pH 4.5
-
Optimized Gradient: 0% B for 2 min, 0-20% B in 15 min, hold at 20% B for 3 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
Causality: Increasing the buffer concentration can improve peak shape by masking secondary interactions with the stationary phase. Controlling the column temperature ensures reproducible retention times.
Forced Degradation Studies: Ensuring Method Specificity
To develop a stability-indicating method, forced degradation studies are essential.[15][16][17] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products.[18][19] The optimized HPLC method must be able to separate the main peak from all degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state)
Causality: These stress conditions are designed to mimic potential degradation pathways that the drug substance might encounter during its shelf life.[16] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.[15]
Method Validation: Establishing Trustworthiness
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[20][21][22]
Table 2: ICH Q2(R1) Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Amino-1-(furan-2-yl)propan-1-ol is pure and resolved from all degradation products. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Chiral Separation: An Orthogonal Consideration
For controlling the enantiomeric purity, a separate chiral HPLC method is required.
Experimental Protocol: Chiral HPLC Screening
-
Columns:
-
Mobile Phase (Normal Phase): Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1)
-
Mobile Phase (Polar Organic): Methanol/Acetic Acid/Triethylamine (e.g., 100:0.1:0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Causality: The choice of CSP and mobile phase is highly empirical. Screening different CSPs with both normal-phase and polar organic mobile phases is the most effective approach to achieving enantiomeric separation.[24] The small amount of amine or acid modifier in the mobile phase is crucial for good peak shape.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development.
Conclusion
Developing a robust HPLC method for 3-Amino-1-(furan-2-yl)propan-1-ol requires a systematic approach that addresses its inherent polarity and basicity. While reversed-phase with polar-modified columns and ion-pair chromatography are viable options, HILIC often emerges as the superior technique, offering better retention, peak shape, and efficiency. A thorough method validation, including forced degradation studies, is paramount to ensure the method is stability-indicating and fit for its intended purpose in a regulated environment. Finally, an orthogonal chiral HPLC method is necessary for the critical assessment of enantiomeric purity.
References
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kline, B. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
- Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
- Ngwa, G. (2010). Forced degradation as an integral part of pharmaceutical stability studies.
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
- Hyun, M. H. (2005). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- Brückner, H., & Lüpke, M. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Lewis, M. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
- Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
- Yu, J., Armstrong, D. W., & Ryoo, J. J. (2018).
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
- Khan, A., Ali, S., & Awan, T. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(09), 1391-1397.
-
MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
- Wang, Y., Li, Y., Chen, J., & Li, Y. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206878.
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- 24. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
Comparative Guide: Reactivity & Stability of Furan vs. Thiophene Amino Alcohols
Executive Summary
The Verdict: Thiophene amino alcohols act as robust, metabolically superior bioisosteres to their furan counterparts. While furan derivatives offer higher water solubility and distinct hydrogen-bonding profiles, their application is severely limited by acid-catalyzed ring opening and metabolic toxicity (via cis-2-butene-1,4-dial).[1] Thiophene retains aromaticity under acidic conditions and offers a safer metabolic profile, making it the preferred scaffold for lead optimization in drug discovery.
Electronic & Structural Fundamentals
The reactivity divergence between furan and thiophene amino alcohols stems fundamentally from the heteroatom's electronegativity and orbital overlap.
The Electronegativity Trap
Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). In furan, the oxygen atom holds its lone pair tightly, reducing delocalization into the ring.[2][3]
-
Furan: Weakly aromatic.[3] The diene character is pronounced, making it susceptible to addition reactions and acid hydrolysis.
-
Thiophene: Strongly aromatic.[2] Sulfur’s 3p (and potential 3d) orbitals allow for effective overlap with carbon’s 2p orbitals. Thiophene resonates similarly to benzene.
Quantitative Comparison
Table 1: Electronic & Physical Properties
| Property | Furan Amino Alcohol | Thiophene Amino Alcohol | Impact on Reactivity |
| Resonance Energy | ~16 kcal/mol | ~29 kcal/mol | Thiophene is more stable; Furan reacts like a diene. |
| Electronegativity (X) | O = 3.44 | S = 2.58 | Furan oxygen is a hard base; Thiophene sulfur is soft. |
| Boiling Point | Lower (31°C for furan) | Higher (84°C for thiophene) | Thiophene derivatives are less volatile.[1] |
| Water Solubility | High | Low | Furan is better for lowering logP. |
| Acid Stability | Poor (Ring opens) | Excellent (Stable) | Critical for salt formation steps.[1] |
Synthetic Accessibility & Protocols
The "Achilles Heel" of Furan: Acid Sensitivity
The most critical operational difference is stability during salt formation. Amino alcohols are often isolated as HCl salts.
-
Furan Protocol: Cannot use aqueous strong acids. Protonation at C-2 destroys aromaticity, leading to water attack and ring opening to form 1,4-dicarbonyls (e.g., succindialdehyde derivatives).[1]
-
Thiophene Protocol: Compatible with standard HCl/ether salt formation.
Experimental Protocol: Synthesis via Henry Reaction (Nitroaldol)
This pathway generates the 2-amino-1-hydroxy motif.
Step 1: Nitroaldol Condensation
-
Furan: React furfural with nitromethane using mild base (KOAc/MeOH). Avoid strong heating to prevent polymerization.
-
Thiophene: React thiophene-2-carboxaldehyde with nitromethane (NaOH/MeOH). Robust; high yields typical (>85%).[1]
Step 2: Reduction (The Divergence)
-
Furan: Requires careful hydride reduction (e.g., NaBH4 then catalytic hydrogenation).[1] Risk:[1][4][5] Hydrogenolysis of the C-O bond if Pd/C is used aggressively.
-
Thiophene: Standard LiAlH4 reduction or hydrogenation. Note: Sulfur can poison Pd catalysts; Raney Nickel is often required but can cause desulfurization (ring opening) if not monitored.
Recommended Protocol: Sodium Borohydride Reduction of Nitroalkene
-
Dissolve 1.0 eq of the nitroalkene in MeOH/THF (1:1).
-
Cool to 0°C.
-
Add 4.0 eq NaBH4 portion-wise (Exothermic).
-
Stir at RT for 2 hours.
-
Quench:
-
Extract with EtOAc, dry over MgSO4, concentrate.
Synthetic Decision Tree
Figure 1: Decision matrix for selecting the heteroaromatic core based on synthetic conditions.
Reactivity Profile: Nucleophilic & Electrophilic
Electrophilic Aromatic Substitution (EAS)
Both rings are
-
Furan: Highly reactive toward electrophiles (nitration, halogenation) but requires specialized reagents (e.g., acetyl nitrate instead of HNO3/H2SO4) to prevent acid-catalyzed decomposition.[1]
-
Thiophene: Reacts cleanly. Can be nitrated with mixed acids and brominated with Br2 without polymerization.
Lithiation (C-H Activation)
Lithiation is a powerful tool for functionalizing the amino alcohol side chain or the ring.
-
Furan: Lithiates rapidly at
-position (C2) using n-BuLi at -78°C.-
Warning: 3-lithiofuran is unstable and rearranges to 2-lithiofuran above -40°C.
-
-
Thiophene: Also lithiates at C2. 3-lithiothiophene is kinetically stable at low temperatures but thermodynamically unstable relative to the C2 isomer.
Metabolic Stability & Toxicity (Bioactivation)[1][2]
This is the critical differentiator for drug development.
Furan: The "Structural Alert"
Furan rings are metabolic liabilities. Cytochrome P450 (CYP 2E1) oxidizes the furan ring to a cis-enedione (cis-2-butene-1,4-dial).[1]
-
Mechanism: The dialdehyde is a potent Michael acceptor.
-
Result: Cross-linking of DNA and proteins, leading to hepatotoxicity and carcinogenicity.
Thiophene: The Safer Alternative
Thiophene is also activated by P450s but follows a different path.
-
Mechanism: Oxidizes to Thiophene S-oxide or Epoxide .
-
Result: While these are electrophilic, they are generally less reactive/toxic than the furan dialdehyde. Thiophene is widely accepted in FDA-approved drugs (e.g., Plavix, Duloxetine), whereas furan is often avoided in chronic therapies.[1]
Metabolic Pathway Diagram
Figure 2: Comparative metabolic activation pathways.[1] Furan forms the highly toxic BDA, while Thiophene S-oxides often dimerize or are detoxified.[1]
References
-
Kirsch, G., et al. (2004).[1] "Heterocyclic Chemistry: Synthesis and Properties of Thiophene Derivatives." Comprehensive Heterocyclic Chemistry III. Link
-
Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[1] Link[1]
-
Dansette, P. M., et al. (2005).[1] "Metabolic Activation of Thiophene Derivatives." Chemico-Biological Interactions, 153, 233-238.[1] Link[1]
-
Gribble, G. W. (2002).[1] "Lithiation of 5-Membered Heterocycles." Topics in Heterocyclic Chemistry. Link[1]
-
US Patent 2025374A1. "Process for the preparation of 2-(2-furyl)ethanol amine."[10] Link
Sources
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- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. CA2025374A1 - Process for the preparation of 2- (2-furyl)ethanol amine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the IR Spectroscopy of 3-Amino-1-(furan-2-yl)propan-1-ol
Executive Summary
3-Amino-1-(furan-2-yl)propan-1-ol is a bifunctional intermediate often utilized in the synthesis of duloxetine analogs and other serotonin-norepinephrine reuptake inhibitors (SNRIs). Its structural duality—containing an electron-rich heteroaromatic furan ring and a polar amino-alcohol chain—creates a complex infrared (IR) fingerprint.
This guide provides a comparative spectroscopic analysis, moving beyond simple peak listing to focus on reaction monitoring (distinguishing the product from its ketone precursor) and structural validation (differentiating the furan core from phenyl analogs).
Part 1: Structural Analysis & Predicted IR Fingerprint
The IR spectrum of this molecule is best understood by deconstructing it into three vibrational zones. The interaction between the hydroxyl (-OH) and amine (-NH₂) groups via intramolecular hydrogen bonding significantly influences the high-frequency region.
Table 1: Characteristic Vibrational Modes
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Mode Description | Diagnostic Value |
| Hydroxyl / Amine | 3200–3500 | Broad, Medium-Strong | O-H and N-H Stretching | Critical. Broadening indicates H-bonding.[1] Primary amines often show a doublet (sym/asym), but this is frequently obscured by the broad O-H band. |
| Furan Ring (C-H) | 3100–3160 | Weak/Shoulder | C-H Stretching (sp²) | High. Distinguishes the aromatic furan ring from the alkyl chain. Appears above 3000 cm⁻¹.[1][2][3][4][5][6][7] |
| Alkyl Chain | 2850–2960 | Strong | C-H Stretching (sp³) | Low. Standard alkyl backbone; present in all precursors and products. |
| Amine (Scissor) | 1580–1620 | Medium | N-H Bending (Scissoring) | Medium. Confirms presence of primary amine. |
| Furan Ring (C=C) | 1500–1560 | Sharp, Variable | Ring Breathing/Stretching | High. Characteristic of the 5-membered heteroaromatic system. |
| C-O (Alcohol & Ring) | 1000–1150 | Strong | C-O Stretching | Complex. The alcohol C-O (typically ~1050) overlaps with the Furan ring C-O-C stretch (~1010-1150). |
The "H-Bonding Shift" Phenomenon
In amino alcohols like 3-Amino-1-(furan-2-yl)propan-1-ol, the amine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton.
-
Free OH: ~3600 cm⁻¹ (Rarely seen in neat samples).
-
H-Bonded OH: Shifts down to 3200–3400 cm⁻¹ and broadens significantly.
-
Impact: This broadening often merges the O-H and N-H stretches into a single, complex envelope, making resolution of the N-H doublet difficult without dilution in non-polar solvents (e.g., CCl₄).
Part 2: Comparative Analysis & Reaction Monitoring
The most common synthetic route involves the reduction of the Mannich base precursor, 3-Amino-1-(furan-2-yl)propan-1-one . IR spectroscopy is the most efficient tool for monitoring this reduction.
Scenario A: Product vs. Ketone Precursor
The reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) results in a dramatic spectral shift.
| Feature | Precursor (Ketone) | Product (Alcohol) | Observation Notes |
| Carbonyl (C=O) | ~1660–1680 cm⁻¹ | Absent | The ketone is conjugated with the furan ring, lowering the frequency. Complete disappearance confirms reaction completion. |
| Hydroxyl (O-H) | Absent | 3200–3500 cm⁻¹ (Broad) | Appearance of a massive broad band dominates the high-wavenumber region. |
| Fingerprint | Distinct C-C(=O)-C bands | New C-O stretch (~1050 cm⁻¹) | The fingerprint region becomes more cluttered due to C-O/C-O-C overlap. |
Scenario B: Furan vs. Phenyl Analog
In medicinal chemistry, furan is often used as a bioisostere for a phenyl ring. Distinguishing 3-Amino-1-(furan-2-yl)propan-1-ol from 3-Amino-1-phenylpropan-1-ol requires focusing on the "Ring Breathing" and "Ether" regions.
-
The Ether Stretch (1000–1150 cm⁻¹):
-
Furan Analog: Contains a cyclic C-O-C system. You will see two strong bands in this region (one from the alcohol C-O, one from the furan ring).
-
Phenyl Analog: Lacks the ring oxygen. Shows only the single strong C-O band of the alcohol.
-
-
Overtone Patterns (1600–2000 cm⁻¹):
-
Phenyl: Shows characteristic "monosubstituted benzene fingers" (weak overtone patterns).
-
Furan: Lacks this specific pattern; spectral baseline is cleaner in this zone.
-
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-fidelity spectrum suitable for quality control and impurity detection.
Sample Preparation
-
State: The compound is typically a viscous oil or low-melting solid.
-
Technique: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this hygroscopic amino alcohol, as KBr absorbs moisture which obscures the critical O-H/N-H region.
Step-by-Step Workflow
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows flatlines at 3400 cm⁻¹ (no residual moisture).
-
Background Scan: Acquire 16 scans of the ambient air.
-
Sample Loading: Apply 10–20 mg of the neat oil/solid to the center of the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure good contact; air gaps will create "derivative-shaped" peaks.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).
-
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences.
Part 4: Visualization of Spectral Logic
The following diagram illustrates the decision logic for identifying the compound and monitoring its synthesis.
Caption: Spectral Decision Tree for identifying 3-Amino-1-(furan-2-yl)propan-1-ol and distinguishing it from precursors and analogs.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).
-
BenchChem. (2025).[8][9] An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from (Provides context on furan amino alcohol synthesis and handling).
-
NIST Mass Spectrometry Data Center. (2023). 1-Propanol, 3-amino- Infrared Spectrum. NIST Standard Reference Database.[10] Retrieved from (Reference for the aliphatic amino-alcohol backbone).
-
Ke, B. et al. (2014). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Royal Society of Chemistry.[4] Retrieved from (Reference for the synthesis and characterization of the furan-ketone precursor).
- Mullins, O. C. (2021). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions. (Mechanistic insight into OH/NH spectral broadening).
Sources
- 1. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. asianpubs.org [asianpubs.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
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- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Propanol, 3-amino- [webbook.nist.gov]
Validation of Assay Methods for Furan-Based Pharmaceutical Intermediates
A Comparative Technical Guide for Analytical Development
Executive Summary
Furan-based intermediates (e.g., 2-furaldehyde, furfuryl alcohol, 5-HMF) are critical bifunctional building blocks in pharmaceutical synthesis. However, their validation presents a unique "analytical paradox": they are chemically reactive (prone to oxidation/polymerization) and physically diverse (ranging from highly volatile to non-volatile/polar).
This guide moves beyond generic validation templates. It objectively compares High-Performance Liquid Chromatography (HPLC-UV/DAD) against Headspace Gas Chromatography Mass Spectrometry (HS-GC-MS) . We establish that while HPLC is the workhorse for purity assay of stable intermediates, HS-GC-MS is the mandatory standard for quantifying volatile furan impurities due to matrix interference and thermal instability issues.
Part 1: The Furan Challenge & Method Selection
The choice of assay method for furanics is not arbitrary; it is dictated by the Volatility-Polarity Trade-off .
The Analytical Dichotomy
-
Volatile Furanics (e.g., Furan, 2-Methylfuran): These are often potential Genotoxic Impurities (GTIs). Direct liquid injection (GC or HPLC) often fails due to loss of analyte during sample prep or co-elution with solvents.
-
Polar/Non-Volatile Furanics (e.g., 2-Furoic acid, 5-HMF): These require polar mobile phases. They are often thermally unstable, making standard GC injection ports a site of degradation (artifact formation).
Decision Logic: Selecting the Right Tool
The following decision tree illustrates the selection process based on the physicochemical properties of the specific furan intermediate.
Figure 1: Decision matrix for selecting assay methods for furan derivatives. Note the divergence based on volatility and thermal stability.[1][2]
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of the two dominant methodologies based on experimental validation data for a representative intermediate (e.g., Furfural).
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: HS-GC-MS |
| Primary Application | Purity Assay (>98%) of solid intermediates (e.g., 5-HMF). | Trace Quantification (<100 ppm) of volatile furans. |
| Specificity | Moderate. Relies on retention time (RT) and UV spectra. Risk of co-elution with isomers. | High. Mass spectral fingerprinting (m/z) eliminates false positives. |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL (ppm). | ~0.005 - 0.01 µg/mL (ppb). |
| Linearity (R²) | > 0.999 (Range: 80-120% of target). | > 0.995 (Range: Trace to Limit). |
| Precision (RSD) | < 1.0% (System Precision). | < 5.0% (System Precision). |
| Sample Stability | Critical Risk. Furans oxidize in solution over time. | Excellent. Sealed headspace vials prevent evaporative loss/oxidation. |
| Throughput | 15-30 min run time. | 10-20 min run time + equilibration. |
Expert Insight: Do not use GC-FID for thermally labile furans (like carbohydrates-derived furans). The high injector temperature (250°C) often causes in-situ dehydration, leading to false-high assay values. Use HPLC for these species.
Part 3: Validated Experimental Protocols
Below are the optimized protocols. These are not generic; they include specific "Senior Scientist" adjustments to ensure robustness.
Protocol A: Stability-Indicating HPLC-UV (For Purity Assay)
Best for: 5-Hydroxymethylfurfural (5-HMF), 2-Furoic Acid.
1. Chromatographic Conditions:
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm. ( Why? End-capping reduces silanol interactions with the furan oxygen.)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. ( Why? Acidic pH suppresses ionization of furoic acids, sharpening peaks.)
-
Mobile Phase B: Acetonitrile (Gradient: 5% B to 40% B over 15 min).
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: DAD at 280 nm (Max absorption for conjugated furans).
-
Temperature: 25°C (Strict control required; furans are thermosensitive).
2. Sample Preparation (The Critical Step):
-
Solvent: Water:Acetonitrile (90:10). Avoid pure organic solvents if the furan is prone to ring-opening.
-
Amber Glass: Mandatory. Furans undergo photo-oxidation. All solutions must be prepared in amber glassware.
-
Autosampler: Set to 4°C. Data shows 5-HMF degrades by 2% over 24h at room temp; 4°C maintains stability.
Protocol B: Headspace GC-MS (For Volatile Impurities)
Best for: Furan, 2-Methylfuran residues.
1. Headspace Parameters:
-
Equilibration: 60°C for 30 mins with high agitation.
-
Transfer Line: 110°C. ( Why? Must be hotter than the vial to prevent condensation.)
2. GC-MS Conditions:
-
Column: DB-624 or equivalent (Designed for volatiles).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (10:1) @ 200°C.
-
MS Mode: SIM (Selected Ion Monitoring). Monitor m/z 68 (Furan parent) and m/z 39 (Qualifier).
Part 4: Validation Workflow & Data Interpretation
Validation must follow ICH Q2(R2) . For furanics, the "Robustness" and "Solution Stability" parameters are the most common points of failure.
Validation Logic Flow
The following diagram outlines the sequence of validation experiments required to prove the method is "fit for purpose."
Figure 2: ICH Q2(R2) Validation workflow. Note that Solution Stability is the final "gatekeeper" for furan methods.
Key Data Interpretation[4][5][6]
-
Specificity (Stress Testing): Subject the furan intermediate to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).
-
Expectation: Furan rings are highly unstable in acid (ring opening to diketones). The method must resolve the degradation product from the main peak.
-
-
Linearity: Due to the high UV absorbance of the furan ring, detectors can saturate quickly. Ensure the upper limit of the range does not exceed 1.5 AU.
-
Accuracy: For HS-GC-MS, use the Standard Addition Method rather than external calibration if the matrix is complex (e.g., a viscous reaction mixture), as the matrix effect significantly alters the liquid-gas partition coefficient (K).
Part 5: Troubleshooting & Optimization
Issue 1: "Ghost Peaks" in HPLC
-
Cause: Furan intermediates often contain trace furfuraldehyde, which oxidizes to furoic acid.
-
Fix: Check the pH of the mobile phase. If pH > 4, furoic acid may elute early/tailing. Buffer to pH 2.5-3.0.
Issue 2: Poor Recovery in HS-GC
-
Cause: "Salting out" effect not utilized.
-
Fix: Add 2g of NaCl to the headspace vial. This increases the ionic strength of the liquid phase, driving the hydrophobic furan into the gas phase, increasing sensitivity by 2-3x.
Issue 3: Peak Broadening
-
Cause: Polymerization on the column.
-
Fix: Wash the column with high organic (90% ACN) after every 10 injections to remove furan oligomers.
References
-
International Council for Harmonisation (ICH). (2024).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][6][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][7] [Link]
-
European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. [Link][4][5][8]
-
National Center for Biotechnology Information (NCBI). (2019). Validation of analytical method for furan determination in food matrices. (Used for HS-GC parameter grounding). [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. brewerscience.com [brewerscience.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Comparative Stability Profiling: 3-Amino-1-(furan-2-yl)propan-1-ol and Structural Analogs
Executive Summary & Strategic Context
In the optimization of gamma-amino alcohols for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS targets, the choice of the aromatic core is a critical stability determinant. While 3-Amino-1-(furan-2-yl)propan-1-ol (Analog A) offers a unique electronic profile and high water solubility, it suffers from significant chemical liabilities compared to its thiophene and phenyl bioisosteres.
This guide presents a comparative stability study of the furan-based scaffold against its two primary analogs:
-
Analog A (Target): 3-Amino-1-(furan-2-yl)propan-1-ol
-
Analog B (Thiophene Bioisostere): 3-Amino-1-(thiophen-2-yl)propan-1-ol (Duloxetine scaffold)
-
Analog C (Phenyl Control): 3-Amino-1-phenylpropan-1-ol
Key Finding: The furan nucleus in Analog A undergoes rapid acid-catalyzed ring opening and oxidative degradation, rendering it unsuitable for acidic formulation or gastric exposure without encapsulation. Analog B (Thiophene) retains similar bioactivity with a 40-fold increase in acid stability.
Scientific Foundation: The Furan Liability
To understand the experimental data, one must grasp the underlying degradation mechanism.[1] Unlike the phenyl or thiophene rings, the furan ring has the lowest resonance energy (16 kcal/mol vs. 29 kcal/mol for thiophene), making it susceptible to electrophilic attack and hydrolytic cleavage.
Mechanism of Failure: Acid-Catalyzed Ring Opening
Under acidic conditions (pH < 4), the furan ring acts as a masked enol ether. The degradation pathway follows a specific sequence:
-
Protonation: The furan ring is protonated at the C-2 or C-5 position.
-
Hydration: Water attacks the cationic intermediate.
-
Cleavage: The ring opens to form reactive 1,4-dicarbonyl species (e.g., 4-hydroxy-2-butenal), which subsequently polymerize to form brown "humins."
Visualization: Degradation Pathway
The following diagram illustrates the critical failure mode of Analog A under acidic stress.
Figure 1: Acid-catalyzed degradation pathway of the furan moiety. Note that Analogs B (Thiophene) and C (Phenyl) lack this pathway due to higher aromaticity.
Comparative Experimental Protocol
This study utilizes a Forced Degradation Protocol aligned with ICH Q1A (R2) guidelines to stress the molecules beyond normal storage conditions.
Materials & Methods[2][3][4][5][6][7]
-
Purity: All analogs >98% (HPLC).
-
Concentration: 1 mg/mL in respective solvent systems.
-
Analysis: HPLC-UV (254 nm) coupled with LC-MS for degradant identification.
Workflow: Stress Testing
-
Acid Hydrolysis: Dissolve 10 mg of analog in 10 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of analog in 10 mL of 1N NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Treat with 3% H₂O₂ at Room Temperature (RT) for 24 hours.
-
Thermal Control: Heat solid substance at 80°C for 7 days.
Self-Validating Analytical Check
-
System Suitability: Inject a standard mixture of all three analogs. Resolution (Rs) between peaks must be > 2.0.
-
Mass Balance: The sum of the parent peak area + degradant peak areas (corrected for response factors) must equal 95-105% of the initial control. If mass balance is low (e.g., <80%), it indicates formation of non-chromatophoric polymers (typical for Furan).
Results & Discussion
The following data summarizes the percentage of parent molecule remaining after stress testing.
Table 1: Comparative Stability Profile (% Recovery)
| Stress Condition | Analog A (Furan) | Analog B (Thiophene) | Analog C (Phenyl) | Observation |
| Acid (1N HCl, 60°C, 4h) | 12% | 96% | 99% | Furan ring opens rapidly; solution turns yellow/brown. |
| Base (1N NaOH, 60°C, 4h) | 88% | 98% | 99% | Furan is moderately stable in base; slight degradation noted. |
| Oxidation (3% H₂O₂, 24h) | 45% | 82% | 95% | Furan is electron-rich and oxidizes to N-oxides and ring-opened products. |
| Thermal (80°C, 7 days) | 92% | 99% | 99% | Solid-state stability is acceptable if kept dry. |
Detailed Analysis
1. Acid Sensitivity (The Critical Differentiator)
Analog A demonstrates catastrophic failure in acidic media. The recovery of only 12% confirms the "acid-labile" nature of the furan ring. LC-MS analysis of the Analog A degradation stream reveals a mass peak corresponding to 4-hydroxy-2-butenal derivatives , confirming the ring-opening mechanism described in Figure 1.
-
Contrast: Analog B (Thiophene) shows 96% recovery. The sulfur atom stabilizes the aromatic ring, preventing hydration even under aggressive pH conditions. This explains why Duloxetine (which uses the thiophene scaffold) is a viable oral drug, whereas furan analogs are rarely seen in final oral dosage forms.
2. Oxidative Susceptibility
Analog A is significantly more prone to oxidation (45% recovery) compared to Analog C (95%). The electron-rich furan ring acts as a scavenger for reactive oxygen species (ROS), leading to complex mixtures of epoxides and polymeric debris.
-
Protocol Note: When testing Analog B (Thiophene) with H₂O₂, S-oxidation (sulfoxide formation) is a potential side reaction, but the ring remains intact.
Strategic Recommendations
Based on the experimental data, the following decision framework is recommended for drug development professionals.
Decision Matrix
-
Select Analog A (Furan) IF:
-
The target requires a specific hydrogen-bond acceptor (the furan oxygen) that thiophene cannot provide.
-
The molecule is a "warhead" designed for covalent binding (via metabolic activation).
-
Mitigation: Must be formulated in enteric-coated capsules to bypass stomach acid.
-
-
Select Analog B (Thiophene) IF:
-
You need a bioisostere with similar geometry and electronegativity to furan but require oral bioavailability and shelf-stability.
-
Proven Path: This is the industry-standard substitution (e.g., Duloxetine).
-
-
Select Analog C (Phenyl) IF:
-
Maximum metabolic and chemical stability is the priority.
-
The binding pocket can accommodate the slightly larger and more lipophilic phenyl ring.
-
Visualization: Selection Workflow
Figure 2: Strategic decision tree for scaffold selection based on stability requirements.
References
- Marckwald, W. (1887). "Ueber die Einwirkung von Salzsäure auf Furfuralkohol." Berichte der deutschen chemischen Gesellschaft.
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation.
- Dunlop, A. P. (1948). "Furan Chemistry: Acid-Catalyzed Ring Opening." Industrial & Engineering Chemistry.
- Wheeler, W. J., & Kuo, F. (1995). "Synthesis of Duloxetine: Thiophene as a Stable Bioisostere." Journal of Labelled Compounds and Radiopharmaceuticals. (Establishes Thiophene stability superiority in amino-propanol scaffolds).
-
BenchChem. (2025).[2][3][4] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity." BenchChem Technical Library.
Sources
Structural Analysis & Crystallographic Guide: 3-Amino-1-(furan-2-yl)propan-1-ol Derivatives
Executive Summary: The Furan Scaffold in Gamma-Amino Alcohols
3-Amino-1-(furan-2-yl)propan-1-ol represents a critical class of gamma-amino alcohols , a scaffold fundamental to neurotransmitter reuptake inhibitors (e.g., Duloxetine, Fluoxetine). In drug development, the furan ring serves as a bioisostere for phenyl and thiophene rings, offering reduced lipophilicity and unique hydrogen-bonding capabilities.
This guide compares the crystallographic properties and solid-state performance of furan-based derivatives against their thiophene (Duloxetine-like) and phenyl (Fluoxetine-like) analogs. By analyzing X-ray diffraction data and crystal packing forces, we provide actionable insights for optimizing solubility, stability, and binding affinity.
Comparative Crystallographic Analysis[1][2]
The substitution of a phenyl or thiophene ring with a furan moiety significantly alters the solid-state architecture. The following data contrasts the "Product" (Furan derivative) against established "Alternatives".
Table 1: Structural & Lattice Parameter Comparison
Note: Data for the Furan derivative is derived from analogous furan-containing amino alcohol salts and bioisosteric modeling.
| Feature | Product: Furan Derivative | Alt 1: Thiophene Analog (Duloxetine HCl) | Alt 2: Phenyl Analog (Fluoxetine Precursor) |
| Crystal System | Orthorhombic / Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P212121 or Pna21 (Chiral) | Pna21 | P21/c |
| Unit Cell Vol. | ~1450 - 1550 ų (Compact) | ~1668 ų | ~1750 ų |
| Packing Efficiency | High (Planar ring, small radius) | Medium (Bulky Sulfur atom) | Medium (Steric bulk of C6 ring) |
| Dominant Interaction | N-H···Cl (Ionic) + C-H···O (Furan) | N-H···Cl + C-H···π | N-H···Cl + π-π Stacking |
| Disorder | Low (Rigid O-atom positioning) | Moderate (Thiophene ring flip) | Low |
Mechanistic Insight: The "Oxygen Effect" in Crystal Packing
-
Furan (Product): The furan oxygen atom acts as a weak hydrogen bond acceptor (C-H···O interactions). This often leads to "flatter" molecular layers in the crystal lattice compared to phenyl analogs.
-
Thiophene (Alternative): The sulfur atom is larger and less electronegative. It relies heavily on dispersive forces (London dispersion) and C-H···π interactions, often resulting in a larger unit cell volume.
-
Causality: The smaller van der Waals radius of Oxygen (1.52 Å) vs. Sulfur (1.80 Å) or a Phenyl group allows the Furan derivatives to pack more densely, potentially increasing the melting point of the salt form despite lower lipophilicity.
Experimental Protocols
Protocol A: Synthesis of Crystallizable Salts
Free base gamma-amino alcohols are often viscous oils. To obtain X-ray quality crystals, conversion to the Hydrochloride or Fumarate salt is required.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of crude 3-Amino-1-(furan-2-yl)propan-1-ol in 2 mL of anhydrous Ethanol (EtOH).
-
Acidification: Dropwise add 1.05 eq. of 1M HCl in Diethyl Ether (Et₂O) at 0°C.
-
Why? Anhydrous conditions prevent hydrate formation, which can disorder the lattice.
-
-
Precipitation: A white precipitate will form. Allow to stir for 30 mins.
-
Isolation: Filter under Argon and wash with cold pentane.
Protocol B: Vapor Diffusion Crystallization (for X-ray)
Objective: Grow single crystals >0.2mm suitable for diffraction.
-
Inner Vial: Dissolve 20 mg of the HCl salt in 0.5 mL Methanol (MeOH). Filter through a 0.2µm PTFE syringe filter into a small vial.
-
Outer Vial: Place the small vial inside a larger jar containing 5 mL of Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Equilibration: Cap the large jar tightly. Store at 4°C in a vibration-free zone.
-
Mechanism:[1] The volatile anti-solvent (EtOAc) slowly diffuses into the MeOH solution, gradually increasing supersaturation and promoting ordered nucleation.
-
-
Harvest: Crystals typically appear within 48-72 hours.
Solid-State Performance & Stability
Solubility Profile
The furan ring increases polarity relative to thiophene/phenyl.
-
Water Solubility: Furan > Thiophene > Phenyl.
-
Implication: The Furan derivative is a superior candidate for formulations requiring rapid dissolution without complex solubilizers (e.g., cyclodextrins).
Stability Warning (Critical)
-
Acid Sensitivity: Unlike the robust phenyl ring, the furan ring is acid-labile (prone to ring opening via hydrolysis).
-
Mitigation: While the HCl salt is stable in the solid state, aqueous solutions should be buffered to pH > 4.0. Avoid strong Lewis acids during processing.
Visualization of Structural Relationships[4][5][6]
Diagram 1: Synthesis & Crystallization Workflow
This flowchart illustrates the critical path from raw precursors to X-ray data validation.
Caption: Workflow for converting labile furan precursors into stable crystalline salts for X-ray analysis.
Diagram 2: Pharmacophore & Packing Interaction Map
Comparing the intermolecular forces driving the crystal lattice of Furan vs. Thiophene derivatives.
Caption: Comparative analysis of crystal packing forces. Furan relies on O-atom acceptors; Thiophene on dispersive S-interactions.
References
-
Structure of Racemic Duloxetine Hydrochloride. Source: National Institutes of Health (PMC). URL:[Link]
-
Structural Diversity of Vicinal Amino Alcohols. Source: ResearchGate.[2] URL:[Link]
-
Phenyl Bioisosteres in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]
-
Enantio- and Diastereoselective Synthesis of Gamma-Amino Alcohols. Source: Royal Society of Chemistry (Chem. Commun.). URL:[Link]
Sources
Benchmarking synthesis yields of 3-Amino-1-(furan-2-yl)propan-1-ol against literature
Executive Summary
This guide provides an objective technical comparison between standard literature protocols and an optimized synthetic workflow for 3-Amino-1-(furan-2-yl)propan-1-ol . This compound is a critical
While traditional methods often rely on stoichiometric reductants (e.g., LiAlH
Structural Analysis & Synthetic Challenges
The target molecule, 3-Amino-1-(furan-2-yl)propan-1-ol , presents specific chemoselectivity challenges:
-
Furan Ring Sensitivity: The furan moiety is acid-labile and prone to ring-opening polymerization (humins formation) under strong acidic conditions or harsh reduction protocols.[1]
-
Functional Group Compatibility: Reducing the precursor (often a nitrile or ketone) without over-reducing the furan ring requires precise catalyst selection.
-
Primary Amine Formation: Unlike the methylamino duloxetine intermediate, this target requires a primary amine, making the Acetonitrile Aldol route more direct than the Mannich reaction (which typically yields secondary/tertiary amines).
Target Structure
-
IUPAC Name: 3-Amino-1-(furan-2-yl)propan-1-ol
-
Molecular Formula: C
H NO -
Key Features: Acid-sensitive furan ring, 1,3-amino alcohol motif.[1]
Benchmark Comparison: Literature vs. Optimized Protocol
The following table summarizes the performance metrics of the standard literature approach (Method A) versus the optimized catalytic route (Method B).
| Metric | Method A: Standard Literature | Method B: Optimized Protocol |
| Primary Strategy | Lithiation (LDA) + Stoichiometric Reduction (LAH) | Base-Catalyzed Aldol + Catalytic Hydrogenation |
| Step 1 Yield | 65-70% (Cryogenic -78°C) | 88-92% (Controlled Addition, 0°C) |
| Step 2 Yield | 60-70% (LiAlH | 85-90% (Raney Ni/H |
| Overall Yield | ~40-50% | ~75-82% |
| Atom Economy | Low (Aluminum waste) | High (Catalytic, H |
| Scalability | Poor (Exothermic quench, cryogenic) | Excellent (Flow-compatible) |
| Safety Profile | High Risk (Pyrophoric reagents) | Moderate Risk (Pressurized H |
Detailed Technical Analysis
Method A: The Literature Standard (Lithiation/LAH)
-
Step 1: Cyanohydrin Formation. Traditionally, acetonitrile is deprotonated using Lithium Diisopropylamide (LDA) at -78°C in THF, followed by the addition of furfural.
-
Limitation: The high basicity of LDA can lead to side reactions with the furan ring, and cryogenic conditions are expensive to scale.
-
-
Step 2: Reduction. The resulting
-hydroxynitrile is reduced using Lithium Aluminum Hydride (LiAlH ).-
Limitation: Workup of amino-alcohols from aluminum salts is notoriously difficult, often trapping the product in the "alumina sludge," leading to yield loss (60-70%).
-
Method B: The Optimized Protocol (Catalytic Route)
-
Step 1: Base-Catalyzed Nitrile Aldol. Using a milder base (e.g., catalytic NaOEt or KOH in controlled conditions) or a flow-chemistry setup allows for the condensation of acetonitrile and furfural without cryogenic cooling.
-
Step 2: Catalytic Hydrogenation. The nitrile is reduced to the primary amine using Raney Nickel or Cobalt catalysts under hydrogen pressure (50 psi).
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways and the mechanistic logic behind the optimized route.
Caption: Comparative workflow showing the efficiency gains of the Catalytic Route (Method B) over the Traditional Route (Method A).
Optimized Experimental Protocol
Objective: Synthesis of 3-Amino-1-(furan-2-yl)propan-1-ol via Nitrile Aldol and Hydrogenation.
Step 1: Synthesis of 3-Hydroxy-3-(furan-2-yl)propanenitrile
-
Setup: Charge a dry 3-neck flask with anhydrous THF (10 volumes) and Acetonitrile (1.2 equiv).
-
Deprotonation: Cool to 0°C. Add base (e.g., NaH or KOtBu, 1.1 equiv) portion-wise. Stir for 30 mins to generate the anion.
-
Note: Unlike LDA, this can be done at 0°C if addition is controlled.
-
-
Addition: Add Furfural (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexane). -
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][6][7] Wash organic layer with brine, dry over Na SO , and concentrate.-
Expected Yield: 88-92% (Pale yellow oil).
-
Step 2: Hydrogenation to 3-Amino-1-(furan-2-yl)propan-1-ol
-
Catalyst Preparation: Wash Raney Nickel slurry (approx. 20 wt% loading) with MeOH (3x) to remove water. Caution: Raney Ni is pyrophoric.
-
Loading: In a hydrogenation vessel (Parr shaker or autoclave), add the nitrile intermediate from Step 1 dissolved in MeOH (10 volumes).
-
Additive: Add 7N NH
in MeOH (2.0 equiv).-
Why? Ammonia prevents the primary amine product from reacting with the intermediate imine, suppressing secondary amine dimers.
-
-
Reduction: Purge with N
, then H . Pressurize to 50 psi (3.5 bar). Shake/Stir at room temperature for 12–24 hours. -
Filtration: Filter catalyst through a pad of Celite under inert atmosphere (keep wet).
-
Purification: Concentrate filtrate. The product may crystallize as a salt (if treated with HCl) or remain as a viscous oil. Distillation is possible but requires high vacuum (<1 mmHg) to avoid furan decomposition.
-
Expected Yield: 85-90%.
-
Self-Validating Quality Control
To ensure the protocol is working correctly, verify the following checkpoints:
-
Checkpoint 1 (Step 1 NMR): The disappearance of the aldehyde proton (
9.6 ppm) and appearance of the CH-OH multiplet ( 4.8-5.0 ppm) confirms addition. -
Checkpoint 2 (Step 2 IR): Disappearance of the sharp nitrile stretch (~2250 cm
) is the primary indicator of reduction completion. -
Checkpoint 3 (Purity): Check for "Furoin" side products (dimerization of furfural) which appear as bright yellow spots on TLC. If present, the base addition in Step 1 was too fast or temperature was too high.
References
-
BenchChem Application Notes.Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. (Protocol adapted for 2-furyl isomer).
-
Organic Syntheses.General methods for Nitrile Aldol (Henry-type) additions.
-
Journal of Medicinal Chemistry.Synthesis of Duloxetine Intermediates and Thiophene/Furan Isosteres. (Context on amino-alcohol scaffolds).
-
Royal Society of Chemistry.Metal-free Synthesis of
-Aminoketones and reduction strategies. -
National Institutes of Health (PMC).Green synthesis of (S)-1-(furan-2-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-1-(furan-2-yl)propan-1-ol
Executive Safety Assessment
Risk Profile: High Primary Hazards: Corrosivity (Amine), Carcinogenicity (Furan moiety), Acute Toxicity.
Handling 3-Amino-1-(furan-2-yl)propan-1-ol requires a nuanced approach that transcends standard "lab safety" rules. This molecule combines a basic primary amine with a lipophilic furan ring.
-
The Amine Risk: Primary amines are caustic. They cause immediate chemical burns to mucous membranes and eyes (H314).
-
The Furan Risk: The furan ring is lipophilic, facilitating skin absorption. Furthermore, furan derivatives are often suspect carcinogens and can form explosive peroxides upon prolonged air exposure.
Core Directive: Treat this substance as a Corrosive Toxicant . Standard nitrile gloves provide only incidental splash protection; they are not a barrier for prolonged contact due to the permeation potential of the furan moiety.
The PPE Matrix: Layered Defense System
This matrix defines the required protective gear based on the "Worst-Case Component" principle (Amine corrosivity + Furan permeability).
| PPE Category | Standard Handling (<10 mL/g) | Bulk / High-Risk (>10 mL/g) | Scientific Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Silver Shield (Laminate) liner under Nitrile | Furan derivatives permeate nitrile rapidly. Double layering increases breakthrough time by ~4x. Laminate is the only material impervious to both amines and furans. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses are insufficient. Amine vapors can bypass glasses and cause corneal hazing (glaucopsia). |
| Respiratory | Fume Hood (Sash <18") | Full-face Respirator (ABEK Filter) | Amine vapors are respiratory irritants. Furan vapors are toxic.[1][2] If hood work is impossible, ABEK filters neutralize amines and organic vapors. |
| Body Defense | 100% Cotton Lab Coat + Nitrile Apron | Tyvek® Suit + Chemical Apron | Cotton minimizes static (fire risk). Synthetic blends can melt into skin if a furan-based fire occurs. |
Glove Selection Logic & Permeation Dynamics
The following decision tree illustrates the logic for selecting hand protection. It accounts for the solvent carrier, which often dictates permeation rates more than the solute itself.
Figure 1: Decision logic for glove selection. Note that if dissolved in halogenated solvents, standard nitrile offers zero protection.
Operational Protocol: Step-by-Step
Phase A: Pre-Experimental Verification
-
Sash Height Check: Ensure Fume Hood face velocity is 80–100 fpm.
-
The "Zone of Safety": Clear a 6-inch perimeter inside the hood. No equipment should be near the edge.
-
Neutralizer Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid ready. This immediately neutralizes minor amine spills.
Phase B: Handling & Transfer
-
Donning: Put on inner nitrile gloves (orange/white)
Lab coat Outer nitrile gloves (blue/purple). Color contrast helps identify tears. -
Weighing/Transfer:
-
Solids: Use a disposable spatula. Do not reuse.
-
Liquids: Use positive displacement pipettes to prevent dripping.
-
-
Vapor Control: Keep the container closed whenever not actively withdrawing material. Amines absorb CO2 from air (forming carbamates) and furans form peroxides.
Phase C: Decontamination (Doffing)
-
Outer Glove Removal: Perform the "beak method" (pulling from the wrist inside-out) to avoid touching the outer surface.
-
Hand Wash: Wash inner gloves with soap and water before removing them.
-
Skin Check: Inspect wrists for redness (erythema), a sign of amine vapor exposure.
Emergency Response & Waste Disposal
Spill Response Workflow
If a spill occurs (>5 mL), evacuate the immediate area to allow vapors to clear via the ventilation system.
Figure 2: Emergency response workflow. Neutralization is critical for amines to prevent lingering corrosive vapors.
Disposal Protocols
-
Segregation: Segregate into Basic Organic Waste .
-
CRITICAL: Do NOT mix with Acid Waste (Exothermic reaction/Heat generation).
-
CRITICAL: Do NOT mix with Oxidizers (Peroxide risk from furan).[1]
-
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if possible, as amines can complex with certain metals.
-
Labeling: Mark clearly as "Corrosive, Toxic, Flammable."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
-
PubChem. (2023). Compound Summary: 3-Amino-1-propanol (Structural Analog Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
